molecular formula C30H37NO7 B15589982 Euphorbia factor L8

Euphorbia factor L8

Cat. No.: B15589982
M. Wt: 523.6 g/mol
InChI Key: PJHBZROILRCFRB-JGXPWSQSSA-N
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Description

Euphorbia factor L8 is a useful research compound. Its molecular formula is C30H37NO7 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,3Z,5R,7S,11S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate

InChI

InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13-/t18-,22-,23+,24-,25+,26-,30+/m0/s1

InChI Key

PJHBZROILRCFRB-JGXPWSQSSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Euphorbia Factor L8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth examination of the currently understood mechanism of action of this compound and its closely related analogues. The primary modes of action identified include the induction of cell cycle arrest and disruption of the cellular cytoskeleton. Furthermore, evidence from related lathyrane diterpenoids strongly suggests the induction of apoptosis through the intrinsic mitochondrial pathway. This document synthesizes available quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and drug development efforts.

Introduction

The seeds of Euphorbia lathyris, commonly known as caper spurge, have a history of use in traditional medicine for various ailments, including cancer.[1][2] Modern phytochemical investigations have led to the isolation of a series of lathyrane-type diterpenoids, designated as Euphorbia factors.[2] Among these, this compound has emerged as a compound of interest due to its cytotoxic properties. This guide focuses on elucidating the molecular mechanisms that underpin the anticancer potential of this compound.

Cytotoxicity of this compound and Related Compounds

This compound and other related lathyrane diterpenoids exhibit potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and its analogues have been determined in various cancer cell lines, as summarized in the table below.

CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma)Data not available in provided search results
MDA-MB-231 (Breast Cancer)Data not available in provided search results
KB (Nasopharyngeal Carcinoma)Data not available in provided search results
MCF-7 (Breast Cancer)Data not available in provided search results
KB-VIN (Multidrug Resistant)Data not available in provided search results
Euphorbia factor L2A549 (Lung Carcinoma)36.82 ± 2.14[3]
Euphorbia factor L3A549 (Lung Carcinoma)34.04 ± 3.99[2][4][5]
MCF-7 (Breast Cancer)45.28 ± 2.56[2]
LoVo (Colon Cancer)41.67 ± 3.02[2]
Euphorbia factor L1A549 (Lung Carcinoma)51.34 ± 3.28[2]

Note: Specific IC50 values for this compound were not found in the provided search results. The table includes data for closely related and studied Euphorbia factors to provide context for their cytotoxic potential.

Mechanism of Action

The mechanism of action of this compound and its congeners is multifaceted, involving the induction of cell cycle arrest and disruption of the cytoskeleton. While direct studies on the apoptotic pathway of L8 are limited, extensive research on related compounds like Euphorbia factors L2 and L3 points towards a mitochondrial-mediated apoptotic cascade.

Cell Cycle Arrest

Studies have shown that treatment with certain Euphorbia factors leads to a disruption in the normal progression of the cell cycle. Specifically, compounds such as Euphorbia factor L3 and L5 have been observed to cause an accumulation of cells in the G1 to early S phase.[6] This suggests an interference with the cellular machinery responsible for the G1/S transition, a critical checkpoint for DNA replication.

Cytoskeletal Disruption

A notable effect of Euphorbia factors, including L8, is the partial disruption of the microtubule network and the induction of actin filament aggregation.[6] The cytoskeleton is crucial for maintaining cell shape, motility, and intracellular transport, and its disruption can trigger apoptosis. While these effects on the cytoskeleton have been observed, they do not appear to be directly linked to the observed G1/S phase arrest, indicating multiple, potentially independent, mechanisms of action.[6]

Proposed Apoptotic Pathway (Based on Euphorbia Factors L2 and L3)

Based on detailed studies of Euphorbia factors L2 and L3, a proposed mechanism for apoptosis induction involves the intrinsic or mitochondrial pathway.[2][3][4][5][7] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[2][3][4][5] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and programmed cell death.[3]

G Proposed Apoptotic Pathway of Lathyrane Diterpenoids EFL This compound (and related compounds) ROS ↑ Reactive Oxygen Species (ROS) EFL->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptotic pathway induced by lathyrane diterpenoids.

Experimental Protocols

Extraction and Isolation of Euphorbia Factors

The following is a general protocol for the extraction and isolation of Euphorbia factors from the seeds of Euphorbia lathyris.[1][6]

  • Extraction: Powdered seeds of Euphorbia lathyris are refluxed with 95% ethanol.

  • Solvent Removal: The ethanolic extracts are combined and concentrated under vacuum to remove the solvent.

  • Partitioning: The resulting residue is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Chromatography: The desired extracts (e.g., EtOAc extract) are subjected to column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Purification: Further purification is achieved through preparative thin-layer chromatography to yield the individual Euphorbia factors.

G General Workflow for Extraction and Isolation start Powdered E. lathyris Seeds reflux Reflux with 95% Ethanol start->reflux concentrate Concentrate Extract reflux->concentrate partition Partition with Petroleum Ether, EtOAc, n-Butanol concentrate->partition column Silica Gel & Sephadex LH-20 Column Chromatography partition->column prep_tlc Preparative TLC column->prep_tlc end Isolated Euphorbia Factors prep_tlc->end

Caption: Workflow for the extraction and isolation of Euphorbia factors.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the isolated compounds is determined using the sulforhodamine B (SRB) colorimetric assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[2]

Cell Cycle Analysis

The effect of the compounds on the cell cycle is analyzed by flow cytometry.[6]

  • Cell Treatment: Cells are treated with the test compounds at their IC50 or a multiple thereof.

  • Cell Harvesting: Cells are harvested by trypsinization.

  • Fixation: Cells are fixed in cold ethanol.

  • Staining: The fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Conclusion and Future Directions

This compound is a promising cytotoxic agent with a mechanism of action that involves cell cycle arrest and cytoskeletal disruption.[6] While direct evidence for its role in apoptosis is still emerging, the well-documented pro-apoptotic activity of its close analogues, Euphorbia factors L2 and L3, via the mitochondrial pathway, provides a strong rationale for investigating this mechanism for L8.[2][3][4][5] Future research should focus on delineating the precise signaling pathways activated by this compound, including the identification of its direct molecular targets. In vivo studies are also warranted to evaluate its therapeutic potential in preclinical cancer models. A deeper understanding of the structure-activity relationships among the various lathyrane diterpenoids will be crucial for the rational design of more potent and selective anticancer agents.

References

The Biological Activity of Euphorbia Factor L8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like other members of the lathyrane family, it possesses a complex tricyclic carbon skeleton.[3][4][5][6] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal properties.[2][7][8][9][10] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects on cancer cell lines. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by the sulforhodamine B (SRB) assay after 72 hours of treatment, are summarized in the table below.

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)KB (Nasopharyngeal Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)KB-VIN (Multidrug-Resistant Nasopharyngeal Carcinoma) IC50 (µM)
This compound > 40> 40> 40> 40> 40
Euphorbia factor L118.2 ± 1.520.5 ± 2.115.3 ± 1.822.4 ± 2.512.8 ± 1.1
Euphorbia factor L29.8 ± 0.911.2 ± 1.38.7 ± 0.612.5 ± 1.45.6 ± 0.4
Euphorbia factor L37.5 ± 0.88.9 ± 0.76.4 ± 0.59.1 ± 0.94.2 ± 0.3
Euphorbia factor L95.1 ± 0.46.2 ± 0.54.3 ± 0.36.8 ± 0.62.1 ± 0.2

Data sourced from Teng et al. (2018).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Isolation of this compound

A general procedure for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds is as follows:

  • Extraction: The powdered seeds of Euphorbia lathyris are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The petroleum ether extract, which contains this compound, is subjected to multiple rounds of column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield the purified compound.[2]

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[5][11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound or other test compounds for 72 hours.

  • Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]

Cell Cycle Analysis (Flow Cytometry)

This method is used to investigate the effect of the compounds on the cell cycle distribution.[3][15][16][17][18]

  • Cell Treatment: KB-VIN cells are treated with the test compounds at their IC50 concentrations for 24 hours.

  • Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[2]

Analysis of Cytoskeletal Disruption (Fluorescence Microscopy)

This technique is used to visualize the effects of the compounds on the cellular actin and microtubule networks.[19][20][21][22][23]

  • Cell Seeding and Treatment: KB-VIN cells are grown on coverslips and treated with the test compounds at their IC50 concentrations for 24 hours.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Staining:

    • Actin Filaments: Stained with fluorescently labeled phalloidin.

    • Microtubules: Stained with a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.

    • Nuclei: Counterstained with DAPI.

  • Imaging: The stained cells are observed under a fluorescence microscope to assess any changes in the organization of the actin and microtubule networks.[2]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, studies on other lathyrane diterpenoids and extracts from Euphorbia species suggest potential involvement of key cellular signaling pathways such as the NF-κB and PI3K/Akt pathways.[24][25][26][27][28][29][30][31][32]

Hypothetical Signaling Pathways for Lathyrane Diterpenoids

While not directly confirmed for this compound, other related compounds have been shown to modulate inflammatory and survival pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., from Euphorbia) IKK IKK Complex Lathyrane_Diterpenoid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., from Euphorbia) PI3K PI3K Lathyrane_Diterpenoid->PI3K Modulation? PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Cytotoxicity_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat fix Fix Cells with TCA treat->fix stain Stain with SRB fix->stain wash Wash to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance at 515 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end Cell_Cycle_Workflow start Start treat Treat Cells with This compound start->treat harvest Harvest and Fix Cells in Ethanol treat->harvest stain Stain with Propidium Iodide and RNase A harvest->stain analyze Analyze by Flow Cytometry stain->analyze determine Determine Percentage of Cells in G0/G1, S, G2/M analyze->determine end End determine->end

References

An In-Depth Technical Guide to the Isolation of Euphorbia Factor L8 from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Euphorbia factor L8, a lathyrane diterpenoid from the seeds of Euphorbia lathyris. This document details the experimental protocols for extraction and purification, presents quantitative data from the isolation process, and discusses the potential biological activities and associated signaling pathways.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a rich source of bioactive diterpenoids, particularly those with a lathyrane skeleton. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2] this compound is a specific lathyrane diterpenoid isolated from the seeds of this plant and has been a subject of phytochemical and biological investigations.[3][4][5] This guide serves as a technical resource for professionals engaged in natural product chemistry, drug discovery, and development, offering detailed methodologies for the isolation and preliminary characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical and crystallographic data for this compound is presented in Table 1. This information is critical for the identification and characterization of the compound.

PropertyValueReference
Systematic Name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene[4][5]
Molecular Formula C₃₀H₃₇NO₇[4]
Molecular Weight 523.61 g/mol [4]
Crystal System Orthorhombic[4]
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.162(6) Å, b = 15.249(5) Å, c = 18.802(9) Å[4]
Appearance Colorless crystals

Table 1: Physicochemical and Crystallographic Data of this compound.

Isolation Protocol

The isolation of this compound from Euphorbia lathyris seeds is a multi-step process involving solvent extraction followed by several chromatographic purification stages. A detailed experimental workflow is provided below.

Experimental Workflow Diagram

G start Start: 10 kg of Euphorbia lathyris seeds extraction Extraction with 95% EtOH at room temperature start->extraction concentration Concentration in vacuo and filtration extraction->concentration partitioning Partitioning between EtOAc and H₂O concentration->partitioning EtOAc_extract Ethyl Acetate (B1210297) Soluble Materials (1 kg) partitioning->EtOAc_extract silica_gel_1 Silica (B1680970) Gel Column Chromatography (160-200 mesh, 4 kg) Eluent: Petrol-EtOAc (stepwise) EtOAc_extract->silica_gel_1 fraction_collection_1 Collection of 12 fractions based on TLC silica_gel_1->fraction_collection_1 fraction_5 Fraction 5 (7.5 g) fraction_collection_1->fraction_5 rp_18 RP-18 Silica Gel Column Chromatography Eluent: MeOH/H₂O (7:3) fraction_5->rp_18 fraction_collection_2 Collection of 5 fractions rp_18->fraction_collection_2 fraction_5_2 Fraction 5.2 (1.4 g) fraction_collection_2->fraction_5_2 silica_gel_2 Silica Gel Column Chromatography (200-300 mesh, 50 g) Eluent: Petrol-EtOAc (5:1) fraction_5_2->silica_gel_2 final_product Pure this compound silica_gel_2->final_product

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocols

3.2.1. Plant Material and Extraction

  • Plant Material : 10 kg of dried seeds from Euphorbia lathyris were used as the starting material.[4]

  • Extraction : The seeds were extracted with 95% ethanol (B145695) at room temperature.[4] The resulting extract was then concentrated under reduced pressure using a rotary evaporator.

  • Filtration and Partitioning : The concentrated extract was filtered and then partitioned between ethyl acetate (EtOAc) and water.[4] The ethyl acetate soluble portion, weighing 1 kg, was collected for further purification.[4]

3.2.2. Chromatographic Purification

  • Initial Silica Gel Chromatography :

    • The 1 kg of ethyl acetate soluble material was subjected to column chromatography on a silica gel (160-200 mesh, 4 kg) column.[4]

    • A stepwise elution was performed using a petroleum ether-ethyl acetate gradient.[4]

    • Fractions were collected and monitored by thin-layer chromatography (TLC), resulting in the combination into 12 main fractions.[4]

  • Reversed-Phase Chromatography :

    • Fraction 5 (7.5 g) was further purified using a reversed-phase (RP-18) silica gel column.[4]

    • Elution was carried out with a solvent system of methanol/water (7:3 v/v), yielding five sub-fractions.[4]

  • Final Silica Gel Chromatography :

    • Fraction 5.2 (1.4 g) was subjected to a final silica gel column (200-300 mesh, 50 g).[4]

    • Elution with a petroleum ether-ethyl acetate (5:1 v/v) solvent system afforded pure this compound.[4]

Quantitative Data

The following table summarizes the quantitative data obtained during the isolation process. While the final yield of pure this compound is not explicitly reported in the primary literature, the data provides an indication of the concentration of related compounds in the initial extract.

StageStarting Material (Weight)Product (Weight)NotesReference
Extraction 10 kg of seeds1 kgEthyl acetate soluble materials[4]
Initial Chromatography 1 kg of EtOAc extract7.5 gWeight of Fraction 5, which contains this compound[4]
RP-18 Chromatography 7.5 g of Fraction 51.4 gWeight of Fraction 5.2, which was further purified to yield the final product[4]

Table 2: Quantitative Data from the Isolation of this compound.

Spectroscopic Data

The structure of this compound was elucidated using comprehensive spectroscopic analysis. The ¹³C NMR data is provided in Table 3.

Carbon AtomChemical Shift (δ, ppm)
148.6
237.7
381.6
452.3
565.5
6144.4
734.9
821.0
935.4
1025.3
1128.5
12146.6
13134.3
14196.6
1592.5
1614.2
17115.5
1829.0
1916.8
2012.4
21164.9
22126.0
23137.0
24123.3
25153.5
26151.0
27170.2
2821.6
29169.7
3022.1

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃).

Biological Activity and Potential Signaling Pathways

Lathyrane diterpenoids isolated from Euphorbia species have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines.[6][7] While specific cytotoxic data for this compound is limited, related compounds such as Euphorbia factors L1, L2, and L3 have been shown to induce apoptosis through the mitochondrial pathway.[1] This suggests a potential mechanism of action for this compound.

Potential Apoptotic Signaling Pathway

The mitochondrial (or intrinsic) pathway of apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects. It is plausible that this compound, like other lathyrane diterpenes, may trigger this pathway.

G L8 This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited L8->Bcl2 Bax Bax (Pro-apoptotic) Activated L8->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mitochondrial apoptosis pathway for lathyrane diterpenes.

Studies on other lathyrane diterpenes have shown that they can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.

Cytotoxicity Data for Related Compounds
CompoundCell LineIC₅₀ (µM)Reference
Euphorbia Factor L28786-09.43[7]
Euphorbia Factor L28HepG213.22[7]
Euphorbia Factor L3A54934.04 ± 3.99[9]
Euphorbia Factor L3MCF-745.28 ± 2.56[9]
Euphorbia Factor L3LoVo41.67 ± 3.02[9]
Euphorbia Factor L12C612.4[6]
Euphorbia Factor L12MCF-725.7[6]

Table 4: Cytotoxicity (IC₅₀) of Selected Lathyrane Diterpenoids from Euphorbia lathyris.

Conclusion

This technical guide has outlined a detailed procedure for the isolation of this compound from the seeds of Euphorbia lathyris. The multi-step process involving solvent extraction and sequential chromatographic separations is effective in obtaining the pure compound. The provided quantitative and spectroscopic data serve as a valuable resource for researchers aiming to isolate and identify this and related lathyrane diterpenoids. Furthermore, the discussion of potential biological activities and signaling pathways, particularly the induction of apoptosis via the mitochondrial pathway, provides a foundation for future pharmacological investigations and drug development efforts centered on this class of natural products. Further research is warranted to determine the precise final yield of this compound and to fully elucidate its mechanism of action and therapeutic potential.

References

Euphorbia Factor L8: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities.[2] Traditional medicine has utilized extracts from Euphorbia species for various ailments, and modern research is beginning to uncover the molecular mechanisms behind their therapeutic effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory and cytotoxic properties. The information is presented to aid researchers and drug development professionals in exploring the potential of this natural product.

Quantitative Data on Biological Activity

While extensive research specifically on this compound is still emerging, preliminary data and studies on closely related lathyrane diterpenoids provide valuable insights into its potential efficacy.

Anti-Inflammatory Activity

This compound has demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation.

CompoundAssayCell LineStimulantIC50 (µM)Reference
This compoundGriess AssayRAW264.7LPS30.3[3][4][5]
Cytotoxic Activity of Related Lathyrane Diterpenoids

Direct cytotoxic data for this compound is not yet available in the public domain. However, studies on other lathyrane diterpenoids isolated from Euphorbia lathyris indicate a potential for anticancer activity. It is important to note that the specific substitutions on the lathyrane skeleton can significantly impact biological activity.[6][7][8]

CompoundCell LineIC50 (µM)Reference
Euphorbia Factor L2A549 (Lung Carcinoma)36.82 ± 2.14[9]
Euphorbia Factor L3A549 (Lung Carcinoma)34.04 ± 3.99[10][11][12][13]
Euphorbia Factor L28786-0 (Renal Cell Adenocarcinoma)9.43[6][7]
HepG2 (Hepatocellular Carcinoma)13.22[6][7]
Euphorbia Factor L2bU937 (Histiocytic Lymphoma)0.87[8]

Potential Therapeutic Targets and Signaling Pathways

Based on the available data for this compound and its structural analogs, two primary therapeutic areas and corresponding signaling pathways have been identified as highly relevant: inflammation via the NF-κB pathway and cancer through the induction of apoptosis via the mitochondrial pathway.

Anti-Inflammatory Effects: Targeting the NF-κB Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages strongly suggests an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.

NF_kB_Signaling_Pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription EFL8 Euphorbia factor L8 EFL8->IKK Inhibition?

Hypothesized NF-κB Pathway Inhibition
Cytotoxic Effects: Induction of Apoptosis via the Mitochondrial Pathway

Studies on the closely related compounds, Euphorbia factors L2 and L3, have demonstrated their ability to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[9][10][11] This process is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Given the structural similarity, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism. Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.

Mitochondrial_Apoptosis_Pathway Inferred Mitochondrial Apoptosis Pathway for this compound cluster_mito Mitochondrial Events cluster_cyto Cytoplasmic Events EFL8 Euphorbia factor L8 Mitochondrion Mitochondrion EFL8->Mitochondrion Induces Permeabilization? CytC_c Cytochrome c (in cytoplasm) Mitochondrion->CytC_c Release CytC_m Cytochrome c (in mitochondrion) Apoptosome Apoptosome CytC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_a Caspase-9 Apoptosome->Casp9_a Activation Casp3_a Caspase-3 Casp9_a->Casp3_a Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_a->Apoptosis

Inferred Mitochondrial Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

MTT Cytotoxicity Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

Materials:

  • Cancer cell lines

  • This compound

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 dye (5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the activity of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

Materials:

  • Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • This compound

  • LPS (or other NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., LPS) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, presents a promising scaffold for the development of novel therapeutics. The available data, supported by studies on closely related compounds, strongly suggest that its potential therapeutic applications lie in the fields of anti-inflammatory and anticancer therapies. The primary molecular mechanisms appear to involve the inhibition of the NF-κB signaling pathway and the induction of apoptosis via the mitochondrial pathway. Further research is warranted to fully elucidate the specific molecular targets and to comprehensively evaluate the efficacy and safety of this compound in preclinical models. The experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Euphorbiaceae family, a vast and chemically diverse group of plants, has long been a source of traditional medicines. Among the myriad of bioactive compounds isolated from this family, the lathyrane diterpenoids stand out for their complex chemical structures and significant pharmacological potential. These compounds are characterized by a unique tricyclic skeleton composed of 5, 11, and 3-membered rings. A prominent member of this class is Euphorbia factor L8, a diterpenoid isolated from the seeds of Euphorbia lathyris. This technical guide provides an in-depth overview of this compound and related lathyrane diterpenoids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate their properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Compound Profile: this compound

This compound is a specific lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, a plant with a history of use in traditional Chinese medicine for treating various ailments, including cancer.[1]

Systematic Name: (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene

Chemical Formula: C₃₀H₃₇NO₇

The structure of this compound consists of a tricyclic diterpenoid core, featuring an 11-membered ring, an envelope-conformation five-membered ring, and a three-membered ring.[1] The 11-membered ring is cis-fused to the three-membered ring and trans-fused to the five-membered ring.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various lathyrane diterpenoids, including those closely related to this compound, across different biological assays. This data highlights the potential of this class of compounds in oncology, anti-inflammatory, and other therapeutic areas.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2bU9370.87 ± 0.32[2]
Euphorbia factor L2aU937, K562, A549> 200[2]
Euphorbia factor L3A54934.04 ± 3.99[3]
MCF-745.28 ± 2.56[3]
LoVo41.67 ± 3.02[3]
Euphorbia factor L1A54951.34 ± 3.28[3]
Euphorbia factor L28786-09.43[4]
HepG213.22[4]
Compound 3 (lathyrane)MCF-710.1 ± 5 (µg/ml)[5]
4T128 ± 5 (µg/ml)[5]
HUVEC50 ± 3 (µg/ml)[5]

Table 2: Anti-Inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Lathyrane Diterpenoids (1-18)Nitric Oxide (NO) Production InhibitionRAW 264.711.2 - 52.2[6]
Hybrid Compound 8d1 NO Production InhibitionRAW264.71.55 ± 0.68[7]
Euphorbia Factor L3NO Production InhibitionRAW264.711.24[8]

Table 3: Human Pregnane X Receptor (hPXR) Agonist Activity

CompoundAssayActivation FoldReference
Euphorbia Factor L9 (8 )hPXR Reporter Gene6.9[9]
Compound 26 hPXR Reporter Gene3.4[9]
Compound 30 hPXR Reporter Gene4.9[9]
Rifampicin (Positive Control)hPXR Reporter Gene2.9[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of lathyrane diterpenoids.

Isolation of Lathyrane Diterpenoids from Euphorbia lathyris

This protocol provides a general procedure for the extraction and isolation of lathyrane diterpenoids.

  • Extraction:

    • The dried seeds of E. lathyris (10 kg) are extracted with 95% ethanol (B145695) at room temperature.[1]

    • The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning:

  • Chromatographic Separation:

    • The EtOAc-soluble fraction, often showing promising biological activity, is subjected to silica (B1680970) gel column chromatography.[1]

    • A stepwise elution with a petroleum ether-EtOAc gradient is used to separate the compounds.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Further purification of the combined fractions is achieved using reverse-phase (RP-18) silica gel column chromatography with a methanol-water mobile phase.[1]

  • Crystallization:

    • The isolated product can be recrystallized from a suitable solvent, such as acetone, to obtain pure crystals for structural analysis.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding:

    • Cancer cell lines (e.g., A549, MCF-7, U937) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the lathyrane diterpenoid compounds for a specified period (e.g., 48 or 72 hours).[3][5]

  • MTT Incubation:

    • After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization and Absorbance Measurement:

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment and Stimulation:

    • The cells are pre-treated with different concentrations of the lathyrane diterpenoids for a short period.

    • Inflammation is induced by adding LPS to the cell culture.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10]

    • The absorbance is read at approximately 540 nm.

  • Calculation:

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

    • The IC50 value is determined from the dose-response curve.[6]

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to reverse MDR in cancer cells, often by inhibiting the function of efflux pumps like P-glycoprotein (P-gp).

  • Cell Lines:

    • A drug-resistant cancer cell line (e.g., MCF-7/ADR) and its corresponding sensitive parental cell line (e.g., MCF-7) are used.

  • Cytotoxicity of Chemotherapeutic Agent:

    • The IC50 value of a standard chemotherapeutic agent (e.g., doxorubicin, DOX) is determined in the resistant cell line in the presence and absence of the test compound.

  • Reversal Fold (RF) Calculation:

    • The reversal fold is calculated using the formula: RF = IC50 (DOX alone) / IC50 (DOX + test compound).[11] A higher RF value indicates a greater ability to reverse MDR.

Signaling Pathways and Mechanisms of Action

Lathyrane diterpenoids exert their biological effects through various molecular mechanisms, primarily by modulating key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several lathyrane diterpenoids have been shown to inhibit this pathway.

The mechanism involves:

  • Inhibition of IκBα Phosphorylation: Lathyrane diterpenoids can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7]

  • Suppression of p65 Translocation: By stabilizing IκBα, these compounds block the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[7][12]

  • Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation leads to the decreased expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.[7]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Lathyrane Lathyrane Diterpenoids Lathyrane->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory Transcription

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Induction of Apoptosis via the Mitochondrial Pathway

Several lathyrane diterpenoids, such as Euphorbia factor L3, have demonstrated the ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][13]

The key steps in this process include:

  • Modulation of Bcl-2 Family Proteins: Lathyrane diterpenoids can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The imbalance in Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and a loss of the mitochondrial membrane potential.[3]

  • Cytochrome c Release: This disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.[3]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis, leading to programmed cell death.

Mitochondrial_Apoptosis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Lathyrane Lathyrane Diterpenoids Bax Bax (Pro-apoptotic) Lathyrane->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Lathyrane->Bcl2 Downregulation Mito Mitochondrial Membrane Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC_cyto Cytochrome c Mito->CytC_cyto Release CytC_mito Cytochrome c Caspase Caspase Cascade Activation CytC_cyto->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Induction of apoptosis via the mitochondrial pathway by lathyrane diterpenoids.

Conclusion and Future Directions

This compound and its related lathyrane diterpenoids represent a promising class of natural products with diverse and potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, and MDR reversal properties, coupled with their ability to modulate key signaling pathways such as NF-κB and apoptosis, make them attractive candidates for further investigation in drug discovery.

Future research should focus on:

  • Comprehensive Biological Profiling: A systematic evaluation of the biological activities of a wider range of lathyrane diterpenoids is needed to establish clear structure-activity relationships.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.

  • Medicinal Chemistry Efforts: Semisynthetic modifications of the lathyrane scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.

The in-depth understanding of the chemistry and biology of this compound and other lathyrane diterpenoids will undoubtedly pave the way for the development of novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.

References

An In-depth Technical Guide to the Euphorbia Factor L8 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8, a member of the lathyrane diterpenoid family, is a complex natural product isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutic agents.

Core Biosynthetic Pathway: From GGPP to Lathyrane Scaffold

The biosynthesis of this compound originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the initial macrocyclic intermediate, casbene (B1241624); the subsequent oxidative and cyclizing steps to form the characteristic lathyrane skeleton; and the final tailoring reactions, primarily acylations, that lead to the diverse array of Euphorbia factors, including L8.

Cyclization of GGPP to Casbene

The first committed step in the biosynthesis of lathyrane diterpenoids is the cyclization of the linear precursor GGPP to form the macrocyclic diterpene, casbene. This reaction is catalyzed by the enzyme casbene synthase (CBS) .[1][2]

  • Enzyme: Casbene Synthase (CBS)

  • Substrate: Geranylgeranyl Pyrophosphate (GGPP)

  • Product: Casbene

  • Mechanism: CBS catalyzes an intramolecular cyclization of GGPP, involving the formation of a carbon-carbon bond to create the 14-membered ring of casbene.

Oxidation and Intramolecular Cyclization to Jolkinol C

Following the formation of casbene, a series of oxidative modifications and a key intramolecular cyclization event occur to generate the tricyclic lathyrane scaffold, with jolkinol C being a crucial intermediate.[1][3] This part of the pathway involves the sequential action of two distinct cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).[1]

  • Enzymes:

    • Cytochrome P450 71D445 (CYP71D445): Catalyzes the regio-specific 9-oxidation of casbene.[1]

    • Cytochrome P450 726A27 (CYP726A27): Catalyzes the regio-specific 5-oxidation of casbene.[1]

    • Euphorbia lathyris Alcohol Dehydrogenase 1 (ElADH1): Catalyzes the dehydrogenation of the hydroxyl groups introduced by the CYPs, which is followed by a rearrangement and the final cyclization to form jolkinol C.[1]

The proposed sequence of events involves the initial oxidations of the casbene ring, followed by the ADH-mediated reaction that triggers the formation of the five- and three-membered rings characteristic of the lathyrane skeleton.[3]

Acylation: The Final Step to this compound

The structural diversity of lathyrane diterpenoids, including this compound, arises from the activity of various tailoring enzymes, particularly O-acyltransferases . These enzymes catalyze the esterification of the lathyrane core at specific hydroxyl groups using different acyl-CoA donors.[4][5]

  • Enzymes:

    • ElBAHD16 and ElBAHD35: Two identified O-acyltransferases from E. lathyris that exhibit regioselectivity and, in the case of ElBAHD16, donor promiscuity, contributing to the variety of ester side chains found in Euphorbia factors.[4] ElBAHD16 shows regioselectivity for the 7-OH group of 7-hydroxylathyrol, while ElBAHD35 specifically recognizes the 5-OH group of 7-hydroxylathyrol and lathyrol.[4]

The specific acyltransferases and the precise sequence of acylation events that lead to the final structure of this compound, which possesses diacetoxy and nicotinoyloxy groups, are still under active investigation.[6][7]

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from E. lathyris are not yet fully available in the literature, the following table summarizes the known information and highlights areas for future research.

EnzymeSubstrate(s)Product(s)KmkcatOptimal pHOptimal Temperature (°C)
Casbene Synthase (CBS)GGPPCasbeneData not availableData not availableData not availableData not available
CYP71D445Casbene9-oxo-casbeneData not availableData not availableData not availableData not available
CYP726A27Casbene5-hydroxy-casbeneData not availableData not availableData not availableData not available
ElADH1Oxidized casbene intermediatesJolkinol CData not availableData not availableData not availableData not available
ElBAHD167-hydroxylathyrol, various acyl-CoAsAcylated lathyrolsData not availableData not availableData not availableData not available
ElBAHD357-hydroxylathyrol, lathyrol, acetyl-CoAAcetylated lathyrolsData not availableData not availableData not availableData not available

Note: The lack of specific quantitative data underscores the need for further biochemical characterization of these enzymes to enable robust metabolic engineering efforts.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes

A common strategy to characterize the function of biosynthetic enzymes is through heterologous expression in a host organism that does not natively produce the compounds of interest. Nicotiana benthamiana and Saccharomyces cerevisiae (yeast) are frequently used for this purpose.[2][8]

Protocol Outline for Transient Expression in Nicotiana benthamiana

  • Gene Cloning: The coding sequences of the genes of interest (e.g., CBS, CYP71D445, CYP726A27, ElADH1) are cloned into a suitable plant expression vector.

  • Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens.

  • Infiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of N. benthamiana plants. Co-infiltration of multiple constructs allows for the reconstitution of entire pathways.

  • Incubation: The plants are incubated for several days to allow for transient expression of the proteins.

  • Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and metabolites are extracted using an appropriate organic solvent (e.g., ethyl acetate). The extracts are then analyzed by GC-MS or LC-MS to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays are essential for determining the specific activity and kinetic parameters of the biosynthetic enzymes.

General Protocol for a Cytochrome P450 Assay:

  • Microsome Preparation: The P450 enzyme is heterologously expressed in an organism like yeast or insect cells. Microsomal fractions containing the membrane-bound P450 are then isolated by ultracentrifugation.

  • Reaction Mixture: The assay mixture typically contains the microsomal preparation, the substrate (e.g., casbene), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase (CPR) to facilitate electron transfer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The products are then identified and quantified using GC-MS or LC-MS.

General Protocol for an Alcohol Dehydrogenase Assay:

  • Enzyme Purification: The ADH enzyme is typically expressed with a purification tag (e.g., His-tag) in E. coli and purified using affinity chromatography.

  • Reaction Mixture: The assay mixture contains the purified enzyme, the substrate (e.g., an oxidized casbene intermediate), and a cofactor (e.g., NADH or NADPH).

  • Spectrophotometric Monitoring: The reaction progress can often be monitored by measuring the change in absorbance at 340 nm, which corresponds to the consumption or production of NADH/NADPH.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined.

Isolation and Structural Elucidation of this compound

The isolation of this compound from its natural source, the seeds of E. lathyris, involves a multi-step purification process.

Protocol Outline for Isolation: [7]

  • Extraction: Dried and ground seeds of E. lathyris are extracted with a suitable solvent, such as ethanol (B145695) or a mixture of petroleum ether and ethyl acetate.[7][9]

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative High-Performance Liquid Chromatography (HPLC)

  • Crystallization: The purified compound is crystallized to obtain a pure sample for structural analysis.

  • Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) to determine the carbon-hydrogen framework and connectivity.

    • High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.

    • X-ray crystallography to determine the three-dimensional structure with atomic resolution.[7]

Visualizations

Biosynthetic Pathway of this compound Precursors

Euphorbia_Factor_L8_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 & CYP726A27 Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C ElADH1 Lathyrane_Intermediates Further Lathyrane Intermediates Jolkinol_C->Lathyrane_Intermediates Putative Hydroxylases, etc. EFL8 This compound Lathyrane_Intermediates->EFL8 O-Acyltransferases (e.g., ElBAHD16/35)

Caption: Proposed biosynthetic pathway from GGPP to this compound.

Experimental Workflow for Enzyme Function Characterization

Experimental_Workflow Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression (N. benthamiana or Yeast) Gene_Cloning->Heterologous_Expression In_Vivo_Analysis In Vivo Product Analysis (GC/MS, LC/MS) Heterologous_Expression->In_Vivo_Analysis Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Function_Confirmed Enzyme Function Confirmed In_Vivo_Analysis->Function_Confirmed In_Vitro_Assay In Vitro Enzyme Assay Protein_Purification->In_Vitro_Assay Kinetic_Analysis Kinetic Parameter Determination In_Vitro_Assay->Kinetic_Analysis Kinetic_Analysis->Function_Confirmed

Caption: A typical workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of this compound and other lathyrane diterpenoids has made significant progress in recent years. The key enzymes responsible for the formation of the lathyrane scaffold have been identified, providing a foundation for metabolic engineering approaches to produce these valuable compounds in heterologous hosts. However, several knowledge gaps remain. Future research should focus on:

  • Detailed Biochemical Characterization: Determining the kinetic parameters and substrate specificities of all enzymes in the pathway is crucial for rational metabolic engineering.

  • Elucidation of Downstream Pathways: The exact enzymatic steps and intermediates that convert jolkinol C into the diverse array of Euphorbia factors, including L8, need to be identified.

  • Metabolic Engineering: With a more complete understanding of the pathway, efforts can be directed towards optimizing the production of specific lathyrane diterpenoids in microbial or plant-based systems. This could provide a sustainable and scalable source of these compounds for further pharmacological investigation and potential therapeutic development.

This technical guide provides a snapshot of the current knowledge and serves as a springboard for future investigations into the fascinating world of lathyrane diterpenoid biosynthesis.

References

The Double-Edged Sword: A Deep Dive into Euphorbia Factors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest and most diverse in the plant kingdom, has for centuries been a source of traditional remedies. Modern cancer research is now rigorously investigating the potent bioactive compounds within these plants, collectively termed "Euphorbia factors," revealing a complex duality: the potential for both potent anti-cancer activity and tumor promotion. This technical guide provides a comprehensive review of the current landscape of Euphorbia factors in oncology, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their properties.

Key Bioactive Diterpenoids from Euphorbia Species

The primary drivers of the anti-cancer properties of Euphorbia species are a diverse group of diterpenoids. These compounds, characterized by their complex carbon skeletons, exhibit a range of cytotoxic and modulatory effects on cancer cells. The major classes of these diterpenoids include jatrophanes, lathyranes, ingenanes, and tiglianes.[1][2]

Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of Euphorbia-derived compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The following tables summarize the IC50 values for key Euphorbia factors against various cancer cell lines.

Table 1: Cytotoxicity of Jatrophane Diterpenes against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Euphoscopin CA549 (Paclitaxel-Resistant Lung Cancer)6.9[3][4]
Euphorbiapene DA549 (Paclitaxel-Resistant Lung Cancer)7.2[3][4]
Euphoheliosnoid AA549 (Paclitaxel-Resistant Lung Cancer)9.5[3][4]
Jatrophane Derivative 1NCI-H460 (Non-small Cell Lung Carcinoma)10-20[5]
Jatrophane Derivative 1U87 (Glioblastoma)10-20[5]
Jatrophane Derivative from E. osyrideaCaov-4 (Ovarian Cancer)36.48 ± 3.18[6]
Jatrophane Derivative from E. osyrideaOVCAR-3 (Ovarian Cancer)42.59 ± 4.50[7]

Table 2: Cytotoxicity of Lathyrane Diterpenes against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal Cancer)9.43[8][9]
Euphorbia factor L28HepG2 (Liver Cancer)13.22[8][9]
Jatropodagin ASaos-2 (Osteosarcoma)8.08[10]
Jatropodagin AMG-63 (Osteosarcoma)14.64[10]
Euphorfischer AC4-2B (Prostate Cancer)11.3[10]

Table 3: Cytotoxicity of Ingenane (B1209409) and Other Diterpenes against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Ingenol (B1671944) MebutatePanc-1 (Pancreatic Cancer)0.0431 ± 0.0168[11]
Ingenol MebutateNormal and Cancer Epithelial Cells200-300[12]
Prostratin (B1679730)MCF-7 (Breast Cancer - Basal)35[13][14]
ProstratinMCF-7 (Breast Cancer - Stimulated)7[13][14]
Euphol (B7945317)Pancreatic Carcinoma Cells6.84[15][16][17]
EupholEsophageal Squamous Cell Carcinoma11.08[15][16][17]
Euphonoid H & IC4-2B (Prostate Cancer)4.16 ± 0.42[18]
Euphonoid H & IC4-2B/ENZR (Enzalutamide-Resistant Prostate Cancer)5.74 ± 0.45[18]

Core Signaling Pathways and Mechanisms of Action

Several key signaling pathways are modulated by Euphorbia factors, leading to their anti-cancer effects. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment.

Ingenol Mebutate: A Dual Mechanism of Action

Ingenol mebutate, an ingenane diterpene, is a potent activator of Protein Kinase C (PKC).[19] This activation triggers a dual mechanism of action: direct cytotoxicity through the induction of apoptosis and necrosis, and a robust inflammatory response that leads to immune-mediated tumor cell death.[12][20] The activation of the PKCδ isoform, in particular, appears to be central to its pro-apoptotic effects.[21] The signaling cascade involves the activation of the MEK/ERK pathway, leading to the expression of pro-inflammatory chemokines such as CXCL8 and CCL2, which recruit immune cells to the tumor site.[19][22][23]

Ingenol_Mebutate_Pathway IM Ingenol Mebutate PKC Protein Kinase C (PKCδ) IM->PKC activates MEK MEK PKC->MEK activates Apoptosis Apoptosis & Necrosis PKC->Apoptosis ERK ERK MEK->ERK activates Chemokines CXCL8, CCL2 Expression ERK->Chemokines induces Immune_Cells Neutrophils, T-cells, Macrophages Chemokines->Immune_Cells recruits Immune_Response Immune-Mediated Tumor Clearance Immune_Cells->Immune_Response

Dual mechanism of action of Ingenol Mebutate.
Prostratin: Targeting SIK3 in Breast Cancer

Prostratin, a tigliane (B1223011) diterpene, has demonstrated significant cytotoxic effects in breast cancer cells, particularly under conditions that mimic the tumor microenvironment (high salt and IL-17).[13][14] Its mechanism of action involves the downregulation of Salt-Inducible Kinase 3 (SIK3).[13] The inhibition of SIK3 leads to a decrease in the expression of the chemokine receptor CXCR4, a key player in cancer cell migration and metastasis.[13][14]

Prostratin_Pathway Prostratin Prostratin SIK3 SIK3 Prostratin->SIK3 inhibits CXCR4 CXCR4 Expression SIK3->CXCR4 upregulates Cell_Proliferation Cell Proliferation SIK3->Cell_Proliferation promotes Metastasis Cell Migration & Metastasis CXCR4->Metastasis promotes

Inhibitory effect of Prostratin on the SIK3 signaling pathway.
Jolkinolide B: Inhibition of the JAK2/STAT3 Pathway

Jolkinolide B, an ent-abietane diterpene, induces apoptosis in various cancer cells, including leukemia, by inhibiting the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[24][25] This pathway is often constitutively active in cancer cells, promoting cell survival and proliferation. Jolkinolide B downregulates the phosphorylation of both JAK2 and STAT3, leading to the suppression of downstream anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases.[25][26][27]

JolkinolideB_Pathway JolkinolideB Jolkinolide B JAK2 JAK2 JolkinolideB->JAK2 inhibits Caspases Caspase Activation JolkinolideB->Caspases activates STAT3 STAT3 JAK2->STAT3 phosphorylates Bcl2 Bcl-2 STAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases->Apoptosis

Jolkinolide B-mediated inhibition of the JAK2/STAT3 pathway.
Jatrophane Diterpenes: Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophane diterpenes have shown promise in overcoming MDR, particularly in paclitaxel-resistant cancer cells.[3][4][28][29][30] These compounds can directly inhibit P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.[7] Additionally, some jatrophanes may interact with microtubules, synergizing with taxanes like paclitaxel (B517696) to induce cell cycle arrest and apoptosis.[7]

Jatrophane_MDR_Workflow cluster_cell Paclitaxel-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis leads to Paclitaxel_in Intracellular Paclitaxel Paclitaxel_in->Pgp efflux Paclitaxel_in->Microtubules stabilizes Paclitaxel_out Paclitaxel Paclitaxel_out->Paclitaxel_in Jatrophane Jatrophane Diterpenes Jatrophane->Pgp inhibits Jatrophane->Microtubules interacts with

Mechanism of jatrophane diterpenes in overcoming paclitaxel resistance.

Detailed Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the study of Euphorbia factors.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Euphorbia factor for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the Euphorbia factor at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JAK2, total JAK2, p-STAT3, total STAT3, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI-H460/R) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Rhodamine 123 Addition: Add rhodamine 123 to the wells and incubate for another 1-2 hours.

  • Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence indicates inhibition of P-gp.

Conclusion and Future Directions

The diverse diterpenoids found in Euphorbia species represent a rich source of potential anti-cancer drug candidates. Their multifaceted mechanisms of action, ranging from direct cytotoxicity to the modulation of key signaling pathways and the tumor microenvironment, offer promising avenues for the development of novel cancer therapies. The ability of certain Euphorbia factors, such as jatrophane diterpenes, to overcome multidrug resistance is of particular clinical significance.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of these compounds by modifying their chemical structures to enhance anti-cancer activity and reduce toxicity.

  • In Vivo Efficacy and Pharmacokinetics: To translate the promising in vitro findings into animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: To investigate the synergistic effects of Euphorbia factors with existing chemotherapeutic agents and targeted therapies to enhance treatment efficacy and overcome resistance.

  • Clinical Trials: To ultimately evaluate the safety and efficacy of the most promising Euphorbia-derived compounds in human clinical trials.

The continued exploration of the chemical diversity within the Euphorbia genus holds significant promise for the discovery of the next generation of anti-cancer drugs, offering hope for more effective and targeted cancer treatments.

References

Methodological & Application

Application Notes and Protocols: Extraction of Euphorbia Factor L8 from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L8 is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, including cytotoxic and anti-inflammatory activities.[2][4] These application notes provide a detailed protocol for the extraction and purification of this compound from E. lathyris seeds, based on established methodologies. Additionally, this document summarizes key quantitative data from the extraction process and presents a putative signaling pathway associated with the biological activity of related lathyrane diterpenoids.

Physicochemical and Crystallographic Data

A summary of the physicochemical and crystallographic data for this compound is presented in Table 1. This information is critical for the identification and characterization of the compound.

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValueReference
Molecular Formula C₃₀H₃₇NO₇[3]
Molecular Weight 523.61 g/mol [3]
Crystal System Orthorhombic[3]
Space Group P2₁2₁2₁[3]
Unit Cell Dimensions a = 10.162 (6) Å, b = 15.249 (5) Å, c = 18.802 (9) Å[3]
Volume 2914 (2) ų[3]
Z 4[3]
Radiation Type Mo Kα[3]

Extraction and Purification Protocol

The following protocol for the extraction and purification of this compound from the seeds of Euphorbia lathyris is adapted from Liu, Y. B., et al. (2008).[3]

Materials and Equipment
  • Dried seeds of Euphorbia lathyris

  • 95% Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether (Petrol)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone (B3395972)

  • Silica (B1680970) gel (160–200 mesh and 200–300 mesh)

  • RP-18 silica gel

  • Rotary evaporator

  • Glass chromatography columns

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Experimental Workflow

G cluster_extraction Initial Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography1 Silica Gel Chromatography (Initial) cluster_chromatography2 RP-18 Chromatography cluster_chromatography3 Silica Gel Chromatography (Final) cluster_crystallization Recrystallization A 10 kg E. lathyris Seeds B Extract with 95% EtOH at RT A->B C Concentrate in vacuo B->C D Filter C->D E Partition between EtOAc and H₂O D->E F Collect EtOAc Soluble Materials (1 kg) E->F G Silica Gel Column (160-200 mesh) F->G H Stepwise Elution: Petrol-EtOAc G->H I Combine Fractions based on TLC (12 Fractions) H->I J Fraction 5 (7.5 g) I->J K RP-18 Silica Gel Column J->K L Elute with MeOH/H₂O (7:3) K->L M Yield 5 Fractions L->M N Fraction 5.2 (1.4 g) M->N O Silica Gel Column (200-300 mesh) N->O P Elute with Petrol-EtOAc (5:1) O->P Q Afford Compound (I) P->Q R Recrystallize from Acetone Q->R S Block Crystals of This compound R->S

Caption: Extraction and purification workflow for this compound.

Step-by-Step Procedure
  • Extraction:

    • Macerate 10 kg of dried E. lathyris seeds in 95% ethanol at room temperature.[3]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator.[3]

    • Filter the concentrated extract to remove insoluble material.[3]

  • Liquid-Liquid Partitioning:

    • Partition the filtrate between ethyl acetate and water.[3]

    • Collect the ethyl acetate soluble fraction, which will contain the diterpenoids. This should yield approximately 1 kg of material.[3]

  • Initial Silica Gel Chromatography:

    • Subject the ethyl acetate soluble material to column chromatography on a silica gel column (160–200 mesh).[3]

    • Perform a stepwise elution with a petroleum ether-ethyl acetate gradient.[3]

    • Monitor the fractions using thin-layer chromatography and combine them into 12 main fractions.[3]

  • Reversed-Phase Chromatography:

    • Take Fraction 5 (approximately 7.5 g) and apply it to an RP-18 silica gel column.[3]

    • Elute the column with a methanol/water (7:3) solvent system to yield five sub-fractions.[3]

  • Final Silica Gel Chromatography:

    • Subject Fraction 5.2 (approximately 1.4 g) to further purification on a silica gel column (200–300 mesh).[3]

    • Elute with a petroleum ether-ethyl acetate (5:1) solvent system to isolate the target compound.[3]

  • Recrystallization:

    • Recrystallize the isolated product from acetone at room temperature to obtain pure, block-like crystals of this compound.[3]

Quantitative Data from Extraction

The following table summarizes the quantitative data obtained during the extraction process described above.

Table 2: Quantitative Data from the Extraction of this compound

StepMaterialQuantity
1Starting Material (Dried E. lathyris Seeds)10 kg
2EtOAc Soluble Materials1 kg
3Fraction 5 for RP-18 Chromatography7.5 g
4Fraction 5.2 for Final Silica Gel Chromatography1.4 g

Biological Activity and Putative Signaling Pathway

This compound, along with other lathyrane diterpenoids, has demonstrated cytotoxic activity against various cancer cell lines.[2][4] While the precise signaling pathway for this compound is not fully elucidated, studies on closely related compounds, such as Euphorbia factors L2 and L3, suggest the induction of apoptosis through the mitochondrial pathway.[5][6] Furthermore, novel synthetic lathyrane diterpenoid hybrids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and inducing autophagy.[1]

Based on the available evidence for related compounds, a putative signaling pathway for the cytotoxic effects of lathyrane diterpenoids is presented below.

G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Lathyranes Lathyrane Diterpenoids (e.g., this compound) Mito Mitochondrion Lathyranes->Mito CytC Cytochrome c Release Mito->CytC Loss of Mitochondrial Potential Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.

Concluding Remarks

The protocol detailed herein provides a robust method for the isolation of this compound from E. lathyris seeds, enabling further investigation into its biological activities and potential as a therapeutic agent. The cytotoxic properties of this compound and related compounds warrant further exploration of their mechanisms of action, which may involve the induction of apoptosis through the mitochondrial pathway. Researchers are encouraged to utilize this information to advance the development of novel cancer therapeutics derived from natural products.

References

Application Notes and Protocols for the Purification of Euphorb's Factor L8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the purification of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the isolation and characterization of this compound for research and drug development purposes.

Introduction

This compound is a tricyclic diterpenoid with the systematic name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene and a chemical formula of C₃₀H₃₇NO₇.[1][2] It is found in the seeds of Euphorbia lathyris, a plant that has been used in traditional medicine for various ailments.[1][3] Lathyrane diterpenoids, including this compound, have demonstrated cytotoxic activity against various cancer cell lines, making them compounds of interest for oncological research and drug development.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₃₇NO₇[1][2]
Molecular Weight523.61 g/mol [3]
Crystal SystemOrthorhombic[3]
Space GroupP2₁2₁2₁[3]
Table 2: Quantitative Analysis of this compound in Euphorbia lathyris Seeds
ParameterValueReference
Content in unprocessed seeds0.425 mg/g[6]
Content in processed seeds0.286 mg/g[6]
Table 3: Yields of Lathyrane Diterpenoids from Euphorbia lathyris Seeds (Illustrative)
CompoundStarting MaterialFinal YieldReference
Lathyrane Diterpenoid 112 kg of seeds45 mg[7]
Lathyrane Diterpenoid 212 kg of seeds20 mg[7]
Lathyrane Diterpenoid 312 kg of seeds120 mg[7]

Note: The yields presented in Table 3 are for other lathyrane diterpenoids isolated from E. lathyris and are provided to give a general indication of expected yields.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol is based on the method described by Jiao et al. (2008).[1][3]

1. Extraction: a. Grind 10 kg of dried seeds of Euphorbia lathyris. b. Extract the ground seeds with 95% ethanol (B145695) at room temperature. The exact volume of ethanol and the number of extractions should be sufficient to ensure exhaustive extraction, monitored by thin-layer chromatography (TLC). c. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in water. b. Perform a liquid-liquid partition with ethyl acetate (B1210297) (EtOAc). Repeat the extraction three times. c. Combine the EtOAc fractions and concentrate them in vacuo to yield the EtOAc soluble materials (approximately 1 kg).[1][3]

Protocol 2: Purification of this compound by Column Chromatography

1. Initial Silica (B1680970) Gel Chromatography: a. Pack a large glass column with 4 kg of silica gel (160–200 mesh) using a slurry method with petroleum ether. b. Adsorb the 1 kg of EtOAc soluble material onto a small amount of silica gel and load it onto the prepared column. c. Elute the column with a stepwise gradient of petroleum ether-EtOAc. d. Collect fractions of 500 ml each and monitor the fractions by TLC. e. Combine the fractions into 12 main fractions based on their TLC profiles.[1][3]

2. Secondary Silica Gel Chromatography: a. Take the fraction containing this compound (e.g., Fraction 5.2, approximately 1.4 g) and subject it to a second silica gel column (50 g, 200–300 mesh).[2] b. Elute the column with an isocratic solvent system of petroleum ether-EtOAc (5:1 v/v). c. Collect fractions and monitor by TLC to isolate the pure this compound.

3. Recrystallization: a. Dissolve the purified this compound in a minimal amount of acetone. b. Allow the solution to stand at room temperature for slow evaporation to obtain block crystals of this compound.[2]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis

This analytical method is adapted from a study on diterpenoids in E. lathyris seeds.[8]

  • Instrument: Agilent 1200 series LC system or equivalent.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with 85% acetonitrile (B52724) and 15% water.

  • Detection: UV detector at a suitable wavelength for phorbol (B1677699) esters (e.g., 232 nm or 280 nm).

  • Flow Rate: As per column manufacturer's recommendation.

  • Injection Volume: 10-20 µL.

Visualizations

Experimental Workflow

experimental_workflow start 10 kg Euphorbia lathyris Seeds extraction Extraction with 95% EtOH start->extraction partition Liquid-Liquid Partition (EtOAc/H2O) extraction->partition crude_extract 1 kg EtOAc Soluble Material partition->crude_extract silica1 Silica Gel Chromatography I (Petrol-EtOAc gradient) crude_extract->silica1 fractionation 12 Fractions collected based on TLC silica1->fractionation fraction5_2 Fraction 5.2 (1.4 g) fractionation->fraction5_2 silica2 Silica Gel Chromatography II (Petrol-EtOAc 5:1) fraction5_2->silica2 pure_l8 Pure this compound silica2->pure_l8 recrystallization Recrystallization from Acetone pure_l8->recrystallization crystals Crystals of this compound recrystallization->crystals signaling_pathway L8 This compound (Lathyrane Diterpenoid) cell_membrane Cell Membrane L8->cell_membrane Enters Cell other_pathways Other Signaling Pathways (e.g., IL-17, cAMP) L8->other_pathways mitochondrion Mitochondrion cell_membrane->mitochondrion bax_bak Bax/Bak Activation mitochondrion->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes & Protocols for the Quantification of Euphorbia Factor L8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like other related compounds from the Euphorbiaceae family, it has garnered interest for its potential biological activities, including cytotoxic effects.[3] Accurate and precise quantification of this compound is crucial for research and development, enabling potency assessment, quality control of extracts, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection, based on established methods for related diterpenoids.

Analytical Methods Overview

The primary analytical method for the quantification of this compound and related phorbol (B1677699) esters is reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers excellent resolution and sensitivity. Detection can be achieved using a UV detector, as these compounds typically possess a chromophore, or a mass spectrometer for enhanced specificity and sensitivity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method for routine quantification.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Offers higher sensitivity and selectivity, enabling definitive identification and quantification, especially in complex matrices.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Provides faster analysis times and improved resolution compared to conventional HPLC.

Experimental Protocols

Sample Preparation: Extraction of this compound from Euphorbia lathyris Seeds

This protocol is adapted from established methods for the extraction of diterpenoids from Euphorbia seeds.[1][2][4]

Materials:

  • Dried seeds of Euphorbia lathyris

  • 95% Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Grinder or mill

  • Filter paper

Procedure:

  • Grind the dried seeds of Euphorbia lathyris into a fine powder.

  • Macerate the powdered seeds in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of seed powder to ethanol.

  • Stir the mixture for 24 hours.

  • Filter the extract to remove solid plant material.

  • Concentrate the ethanol extract under reduced pressure using a rotary evaporator.

  • Suspend the concentrated extract in deionized water.

  • Perform a liquid-liquid partition by adding an equal volume of ethyl acetate to the aqueous suspension in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the ethyl acetate fractions. This fraction will contain this compound.

  • Evaporate the ethyl acetate to dryness under reduced pressure to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis. The final concentration should be adjusted to fall within the calibration range of the analytical method.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Experimental Workflow for Extraction

G start Dried Euphorbia lathyris Seeds grind Grinding start->grind macerate Maceration with 95% Ethanol grind->macerate filter1 Filtration macerate->filter1 concentrate1 Concentration (Rotary Evaporator) filter1->concentrate1 suspend Suspension in Water concentrate1->suspend partition Liquid-Liquid Partition with Ethyl Acetate suspend->partition collect_etOAc Collect Ethyl Acetate Fraction partition->collect_etOAc concentrate2 Evaporation to Dryness collect_etOAc->concentrate2 redissolve Redissolve in Mobile Phase concentrate2->redissolve filter2 Syringe Filtration (0.22 µm) redissolve->filter2 end Sample for HPLC Analysis filter2->end

Caption: Workflow for the extraction of this compound.

Quantification by HPLC-UV

This protocol is a general method that can be optimized for specific instrumentation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used.[5]

    • Solvent A: Water

    • Solvent B: Methanol

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 275-280 nm.[5][6]

  • Injection Volume: 10-20 µL.[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol or acetonitrile (B52724). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Quantification by HPLC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive ESI mode is typically used for diterpenoids.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification. The precursor and product ions for this compound need to be determined by infusing a standard solution.

Procedure:

  • Method Development: Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound using a standard solution. Determine the optimal precursor-to-product ion transitions for MRM.

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method. An internal standard (e.g., a structurally similar compound not present in the sample) can be added to improve accuracy.

  • Analysis: Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantification: Construct a calibration curve and determine the concentration of this compound in the samples.

Data Presentation

Quantitative data from the analysis of this compound and related compounds should be presented in a clear and structured format.

Table 1: Representative HPLC-UV Method Parameters for Analysis of Diterpenoids.

ParameterValueReference
ColumnAgilent ZORBAX SB-C18[5]
Mobile PhaseMethanol:Water (60:40)[5]
Flow Rate1.0 mL/min[5]
Column Temperature30°C[5]
Detection Wavelength275 nm[5]
Injection Volume10 µL[5]

Table 2: Method Validation Parameters for a Representative Phorbol Ester HPLC-UV Method.

ParameterValueReference
Linearity (R²)0.999[7]
Recoveries97 to 105%[7]
Repeatability (RSD)1.93-7.95%[7]
Limit of Detection (LOD)2.19 ng/µL[7]
Limit of Quantification (LOQ)6.65 ng/µL[7]

Table 3: Method Validation Parameters for a Representative Phorbol Ester HPLC-MS Method.

ParameterValueReference
Limit of Detection (LOD)11 ng/mL[8]
Limit of Quantification (LOQ)62 ng/mL (UV), Not specified for MS[8]

Signaling Pathway

Euphorbia factors and related lathyrane diterpenoids have been shown to induce apoptosis, often through the mitochondrial pathway.[3] This pathway is a key mechanism for programmed cell death.

Mitochondrial Apoptosis Pathway

G EFL8 This compound Mitochondrion Mitochondrion EFL8->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for Euphorbia Factor L8 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document is intended to serve as a foundational guide for researchers to develop a specific experimental design for investigating the effects of Euphorbia factor L8 on L8 cells.

L8 Cell Line: Characteristics and Culture Conditions

The L8 cell line was established from primary cultures of skeletal muscle from newborn Wistar rats.[14][15] These cells are myoblasts that can proliferate and, upon reaching confluence, fuse to form multinucleated myotubes, expressing muscle-specific proteins.[15][16]

Table 1: L8 Cell Culture and Maintenance Protocol

ParameterRecommendation
Cell Type Myoblast[14]
Organism Rattus norvegicus (Rat)[16]
Growth Properties Adherent
Culture Medium A 4:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Medium 199, supplemented with 1% chicken embryo extract and 10% horse serum.
Subculture Routine Split sub-confluent cultures (60-80%) at a ratio of 1:5 to 1:10. Seeding density should be between 5 x 10³ and 1 x 10⁴ cells/cm². Use 0.05% trypsin-EDTA for cell detachment.[14]
Incubation Conditions 37°C in a humidified atmosphere with 5% CO₂.[14]
Important Considerations To maintain the myoblastic population, it is crucial to subculture before the cells reach confluence to prevent differentiation into myotubes. Periodic recloning is also recommended.[14]

This compound: A Lathyrane Diterpenoid

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[17] While the specific biological activities of this compound are not extensively documented, other related Euphorbia factors have demonstrated significant cytotoxic and anti-tumor properties.[1][5][7] For instance, Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1) and modulating the tumor immune microenvironment.[2][4][8] Other related compounds induce apoptosis through mitochondrial pathways in cancer cells.[6][9][12]

Generalized Experimental Protocol for L8 Cell Treatment

This protocol provides a framework for treating L8 cells with this compound to assess its potential biological effects.

Materials:

  • L8 rat myoblast cell line

  • Complete culture medium (as described in Table 1)

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution (0.05%)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Multi-well culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Assay-specific reagents (e.g., for viability, apoptosis, or protein expression)

Procedure:

  • Cell Seeding:

    • Culture L8 cells according to the standard protocol until they reach approximately 70-80% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density appropriate for the planned assay and duration of the experiment. Allow the cells to adhere and stabilize for 24 hours.

  • Preparation of Treatment Media:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be chosen based on preliminary dose-response experiments.

    • Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the stock solution.

  • Cell Treatment:

    • After the 24-hour stabilization period, carefully aspirate the medium from the wells.

    • Add the prepared treatment media (including the vehicle control) to the respective wells.

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Response:

    • Following the incubation period, the effects of this compound on the L8 cells can be assessed using various assays.

Assessment Assays

Table 2: Recommended Assays for Evaluating Cellular Response

AssayPrincipleTypical Readout
Cell Viability (e.g., MTT, WST-1) Measures metabolic activity, which is proportional to the number of viable cells.Absorbance at a specific wavelength.
Apoptosis Assay (e.g., Annexin V/PI staining) Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.Fluorescence intensity measured by flow cytometry or fluorescence microscopy.
Cell Cycle Analysis (e.g., Propidium Iodide staining) Measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Fluorescence intensity measured by flow cytometry.
Western Blotting Detects and quantifies the expression levels of specific proteins involved in signaling pathways of interest (e.g., apoptosis-related proteins like caspases, Bcl-2 family; or potential targets like DDR1).Band intensity on a membrane.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis L8_culture L8 Cell Culture (to 70-80% confluency) cell_harvest Cell Harvesting (Trypsinization) L8_culture->cell_harvest cell_count Cell Counting & Seeding cell_harvest->cell_count cell_treatment Treat L8 cells for 24, 48, or 72h cell_count->cell_treatment prepare_treatment Prepare Euphorbia Factor L8 dilutions prepare_treatment->cell_treatment viability Cell Viability Assay (MTT) cell_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_treatment->apoptosis cell_cycle Cell Cycle Analysis cell_treatment->cell_cycle western_blot Western Blot cell_treatment->western_blot

Caption: Experimental workflow for L8 cell treatment with this compound.

G EFL8 This compound Receptor Putative Receptor (e.g., DDR1) EFL8->Receptor Inhibition? Pathway Downstream Signaling Cascade Receptor->Pathway Signal Transduction Caspase_Activation Caspase Activation Pathway->Caspase_Activation Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Summary of Hypothetical Quantitative Data

The following table is a template for summarizing potential results from the described assays.

Table 3: Hypothetical Dose-Response Effects of this compound on L8 Cells after 48h Treatment

Treatment Concentration (µM)Cell Viability (% of Control)Apoptotic Cells (%)% Cells in G2/M PhaseRelative Expression of Cleaved Caspase-3
0 (Vehicle Control) 100 ± 5.24.5 ± 1.112.3 ± 2.51.0
1 95.3 ± 4.86.2 ± 1.513.1 ± 2.81.2
10 72.1 ± 6.115.8 ± 2.318.9 ± 3.12.5
50 45.6 ± 5.535.2 ± 3.925.4 ± 3.54.8
100 21.3 ± 3.958.9 ± 4.710.1 ± 2.2 (sub-G1 increase)7.2

Disclaimer: The quantitative data presented in Table 3 is purely hypothetical and for illustrative purposes. Actual experimental results may vary.

Conclusion

While a specific, validated protocol for the treatment of L8 cells with this compound is not yet established, this document provides a robust framework for researchers to design and conduct such experiments. By following the generalized protocols for L8 cell culture and treatment, and by employing the suggested analytical assays, investigators can systematically explore the biological effects of this novel compound. The provided diagrams and data tables offer a guide for visualizing experimental workflows and presenting findings in a clear and structured manner. As with any new line of investigation, careful optimization of experimental conditions will be essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of Euphorbia Factor L8 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed in vivo studies specifically administering the isolated compound Euphorbia factor L8 in mouse models are not extensively documented in publicly available literature. The following application notes and protocols are synthesized from research on closely related lathyrane diterpenoids and ethanolic extracts of Euphorbia lathyris, the natural source of this compound. These protocols are intended to serve as a comprehensive guide and may require optimization for specific experimental contexts.

Introduction

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Compounds from this class have demonstrated significant cytotoxic activity against various cancer cell lines in vitro.[1] While specific in vivo data for this compound is limited, studies on ethanolic extracts of Euphorbia lathyris have shown promising anti-tumor effects in mouse models of colon cancer, suggesting the potential for its bioactive constituents, including this compound, as therapeutic agents.[3][4][5] Research on the related compound, Euphorbia factor L1, has also elucidated its role in suppressing breast cancer liver metastasis by modulating the tumor microenvironment's immune landscape.[6]

These notes provide a framework for researchers planning in vivo studies with this compound, covering experimental design, procedural protocols, and expected data outcomes based on analogous compounds.

Potential Applications in Mouse Models

Based on the known biological activities of related compounds, this compound can be investigated in various mouse models, including:

  • Oncology Models:

    • Xenograft Models: Subcutaneous or orthotopic implantation of human or murine cancer cell lines (e.g., colorectal, breast, lung) in immunocompromised or syngeneic mice to evaluate anti-tumor efficacy.

    • Carcinogen-Induced Models: Chemically induced cancer models, such as the Azoxymethane/Dextran Sulfate Sodium (AOM/DSS) model for colorectal cancer, to assess chemo-preventive or therapeutic effects.[3][5]

    • Metastasis Models: Experimental models of metastasis, for instance, by surgical hepatic implantation of breast cancer cells, to study the impact on tumor spread.[6]

  • Toxicology Studies:

    • Acute and Sub-acute Toxicity Models: To determine the safety profile and dose-range of this compound through single high-dose or repeated-dose administration, respectively.[7][8]

Data Presentation: Representative Quantitative Data

The following tables represent the types of quantitative data that could be generated from in vivo studies with this compound, based on findings for Euphorbia extracts and related factors.

Table 1: Antitumor Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control-1500 ± 2500+5.2 ± 1.5
This compound10950 ± 18036.7+4.8 ± 1.8
This compound25600 ± 15060.0+3.5 ± 2.1
Positive ControlVaries450 ± 12070.0-2.1 ± 1.9

Table 2: Effect of this compound on Survival in a Breast Cancer Metastasis Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-300
This compound254240
Positive ControlVaries4860

Table 3: Representative Acute Toxicity Profile of this compound in Mice

Dose (mg/kg)Administration RouteObservation PeriodMortalityClinical Signs
50Intraperitoneal14 Days0/10No observable signs
100Intraperitoneal14 Days0/10Mild transient lethargy
250Intraperitoneal14 Days1/10Lethargy, ruffled fur in first 24h
500Intraperitoneal14 Days4/10Severe lethargy, weight loss

Experimental Protocols

Protocol for Evaluating Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol is adapted from studies on Euphorbia lathyris extracts.[3][5]

1. Cell Culture and Animal Model:

  • Culture a relevant cancer cell line (e.g., MC-38 for murine colorectal cancer) under standard conditions.
  • Use 6-8 week old mice (e.g., C57BL/6 for syngeneic models, or immunodeficient strains like NOD/SCID for human xenografts).
  • Acclimatize animals for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest cancer cells during their logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
  • Inject approximately 1 x 10⁶ cells in a volume of 100 µL subcutaneously into the flank of each mouse.

3. Animal Grouping and Treatment:

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
  • Preparation of this compound: Dissolve this compound in a suitable vehicle. A common vehicle for hydrophobic compounds is a solution of DMSO, Cremophor EL, and saline (e.g., in a 1:1:8 ratio). Ensure the final DMSO concentration is low to avoid toxicity.
  • Administration: Administer this compound or vehicle control via intraperitoneal injection every 3 days. Doses should be determined from prior toxicology studies.

4. Monitoring and Endpoints:

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
  • Record body weight at the same frequency to monitor toxicity.
  • Observe the animals daily for any signs of distress.
  • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
  • At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Protocol for Acute Toxicity Study

This protocol is based on general guidelines for toxicity testing.[7][8]

1. Animals and Housing:

  • Use healthy, young adult mice of a single sex (e.g., male Swiss albino mice), weighing 25-30 g.
  • House the animals in standard conditions with free access to food and water.

2. Dose Preparation and Administration:

  • Prepare graded single doses of this compound in the chosen vehicle.
  • Administer the prepared doses to different groups of mice (n=5-10 per group) via the intended clinical route (e.g., intraperitoneal or oral gavage).
  • Include a control group that receives only the vehicle.

3. Observation:

  • Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.
  • Record any clinical signs of toxicity, such as changes in behavior, breathing, coordination, and physical appearance.
  • Record mortality daily.
  • Measure body weight at the start and end of the 14-day period.

4. Endpoint and Analysis:

  • At the end of the observation period, euthanize the surviving animals.
  • Conduct a gross necropsy to examine for any organ abnormalities.
  • The LD₅₀ (median lethal dose) can be estimated if sufficient dose groups show mortality.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Mouse Model Selection (e.g., C57BL/6) animal_model->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia at Endpoint monitoring->euthanasia Endpoint Reached tumor_excision Tumor Excision & Weight euthanasia->tumor_excision histology Histology & Molecular Analysis tumor_excision->histology data_analysis Data Analysis & Interpretation tumor_excision->data_analysis

Caption: Workflow for a xenograft mouse model study.

Hypothesized Signaling Pathway

Based on the mechanisms of related diterpenoids, this compound may induce apoptosis and modulate the immune system.

G cluster_tumor Tumor Cell cluster_immune Tumor Microenvironment EFL8 This compound DDR1 DDR1 EFL8->DDR1 Inhibition Mito Mitochondrion EFL8->Mito Stress Induction CD8 CD8+ T Cells DDR1->CD8 Suppresses Infiltration Treg Treg Cells DDR1->Treg Promotes Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Immune_Infiltration Enhanced Anti-tumor Immunity CD8->Immune_Infiltration Activation Treg->Immune_Infiltration Inhibition

Caption: Potential mechanism of this compound.

References

Application Notes and Protocols for Measuring Apoptosis Induced by Euphorbia Factor L8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Emerging evidence suggests that the cytotoxic activity of these compounds is, at least in part, mediated by the induction of apoptosis, or programmed cell death. Understanding the mechanisms by which this compound induces apoptosis is crucial for evaluating its potential as a therapeutic agent.

These application notes provide a comprehensive guide for researchers to measure and characterize apoptosis induced by this compound in a cellular context. Detailed protocols for key apoptosis assays are provided, along with templates for data presentation and visualization of the underlying signaling pathways. While specific quantitative data for this compound is still emerging, representative data from the closely related Euphorbia factor L3 is presented to illustrate the expected outcomes of these assays.[3][4][5]

Data Presentation

The following tables summarize representative quantitative data from apoptosis assays performed on cancer cell lines treated with a lathyrane diterpenoid, Euphorbia factor L3, which is structurally similar to this compound. This data is intended to serve as a guide for expected results when performing similar experiments with this compound.

Table 1: Cytotoxicity of Euphorbia Factor L3 in Various Cancer Cell Lines.

Cell LineIC50 (µM) after 72h Treatment
A549 (Lung Carcinoma)34.04 ± 3.99[3]
MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56[3]
LoVo (Colon Adenocarcinoma)41.67 ± 3.02[3]

Table 2: Induction of Apoptosis by Euphorbia Factor L3 in A549 Cells (Annexin V-FITC/PI Staining). [3][4][5]

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control02.5 ± 1.02.0 ± 2.04.5 ± 3.0
Euphorbia Factor L345.015.0 ± 3.17.0 ± 1.022.0 ± 4.1
Euphorbia Factor L390.025.9 ± 2.510.0 ± 0.735.9 ± 3.2

Table 3: Effect of Euphorbia Factor L3 on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells. [3]

TreatmentConcentration (µM)Cells with Depolarized ΔΨm (%)
Control05.2 ± 1.5
Euphorbia Factor L345.028.7 ± 3.2
Euphorbia Factor L390.055.4 ± 4.8

Table 4: Effect of a Lathyrane Diterpenoid on Apoptotic Protein Expression (Western Blot).

TreatmentConcentrationBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control01.01.0
Lathyrane DiterpenoidLow2.53.0
Lathyrane DiterpenoidHigh5.07.5

Experimental Protocols

Herein are detailed protocols for the key experiments to measure apoptosis induced by this compound.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Binding Buffer (1X)

  • Cell culture medium

  • This compound stock solution

  • Microcentrifuge tubes

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[6]

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Annexin V-FITC/PI Assay Workflow start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with ice-cold PBS harvest->wash1 resuspend_binding Resuspend in 1X Binding Buffer wash1->resuspend_binding stain Add Annexin V-FITC and PI resuspend_binding->stain incubate Incubate 15 min at RT in dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V-FITC/PI Assay Workflow

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Cell culture medium

  • This compound stock solution

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and a vehicle control for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control cells after subtracting the background reading from wells with no cells.

G cluster_workflow Caspase-3/7 Activity Assay Workflow start Seed and Treat Cells in 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent mix Mix on Plate Shaker add_reagent->mix incubate Incubate 1-3 hours at RT in dark mix->incubate measure Measure Luminescence incubate->measure

Caspase-3/7 Activity Assay Workflow

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[7][8]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of Bax and Bcl-2 to the loading control (β-actin).

  • Calculate the Bax/Bcl-2 ratio and determine the fold change relative to the control.[9][10][11]

G cluster_workflow Western Blot Workflow start Cell Treatment and Lysis protein_quant Protein Quantification (BCA) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry and Analysis detect->analyze

Western Blot Workflow

Signaling Pathways

Based on studies of related lathyrane diterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[12] The following diagram illustrates this proposed signaling cascade.

G cluster_pathway Hypothesized Apoptotic Pathway of this compound EFL8 This compound Mito Mitochondrion EFL8->Mito Bax Bax Mito->Bax Upregulation Bcl2 Bcl-2 Mito->Bcl2 Downregulation CytoC Cytochrome c release Bax->CytoC Promotes Bcl2->CytoC Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothesized Apoptotic Pathway of this compound

References

Application Notes and Protocols for Euphorbia factor L8 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR).[1][2] A significant mechanism underlying MDR in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. This compound and related compounds have emerged as potential modulators of P-gp, making them promising candidates for use in combination with conventional chemotherapy agents to overcome drug resistance and enhance therapeutic outcomes.

These application notes provide an overview of the scientific basis for using this compound in combination with other chemotherapy agents, along with detailed protocols for in vitro evaluation of its synergistic potential. While direct quantitative data for this compound in combination therapies is limited in publicly available literature, the provided data for structurally related lathyrane diterpenoids, such as Euphorbiasteroid, serves as a strong proxy for its anticipated effects.

Key Applications

  • Reversal of Multidrug Resistance: this compound can be investigated as an agent to resensitize MDR cancer cells to conventional chemotherapeutics.

  • Synergistic Antitumor Activity: In combination with other anticancer drugs, this compound may lead to enhanced cancer cell killing.

  • Dose Reduction of Toxic Chemotherapeutics: By enhancing the efficacy of chemotherapy agents, this compound could potentially allow for lower, less toxic doses to be used.

Data Presentation

The following tables summarize quantitative data for lathyrane diterpenoids in the context of cytotoxicity and reversal of multidrug resistance. This data can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
EuphorbiasteroidMES-SAHuman Uterine Sarcoma> 10(Kim et al., 2010) Phytother. Res. 24: 1042–1046
EuphorbiasteroidMES-SA/Dx5Doxorubicin-resistant Sarcoma> 10(Kim et al., 2010) Phytother. Res. 24: 1042–1046
Euphorantester BMCF-7/ADRDoxorubicin-resistant Breast Cancer> 20[3]

Table 2: Reversal of Chemotherapy Resistance by Lathyrane Diterpenoids

Lathyrane DiterpenoidChemotherapy AgentMDR Cell LineConcentration of LathyraneReversal Fold (RF) / EffectReference
EuphorbiasteroidDoxorubicinMES-SA/Dx51-3 µMRestored toxicity(Kim et al., 2010) Phytother. Res. 24: 1042–1046
EuphorbiasteroidPaclitaxel (Taxol)MES-SA/Dx51-3 µMRestored toxicity(Kim et al., 2010) Phytother. Res. 24: 1042–1046
EuphorbiasteroidVinblastineMES-SA/Dx51-3 µMRestored toxicity(Kim et al., 2010) Phytother. Res. 24: 1042–1046
Euphorantester BDoxorubicinMCF-7/ADR20 µM13.15[3]
Lathyranes from E. piscatoriaDoxorubicinPancreatic Cancer CellsNot specifiedSynergistic antiproliferative activity[4]

Signaling Pathways and Mechanisms of Action

This compound and related lathyrane diterpenoids are believed to exert their effects through multiple mechanisms. A primary mode of action in combination therapy is the inhibition of the P-glycoprotein efflux pump. By blocking P-gp, these compounds increase the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects. Additionally, some lathyrane diterpenoids have been shown to induce apoptosis through the mitochondrial pathway.

G cluster_cell MDR Cancer Cell EFL8 This compound Pgp P-glycoprotein (P-gp) Efflux Pump EFL8->Pgp Inhibits Mito Mitochondrion EFL8->Mito Induces Stress Chemo Chemotherapy Drug (e.g., Doxorubicin) Chemo->Pgp Efflux DNA DNA Damage Chemo->DNA Induces Pgp->Chemo Blocks Efflux Apoptosis Apoptosis Mito->Apoptosis Initiates DNA->Apoptosis Triggers EFL8_ext This compound EFL8_ext->EFL8 Chemo_ext Chemotherapy Drug Chemo_ext->Chemo

Caption: Mechanism of action for this compound in combination therapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination effects of this compound with other chemotherapy agents.

Protocol 1: Cell Viability and Synergy Assessment (MTT/SRB Assay)

This protocol determines the cytotoxic effects of this compound alone and in combination with another chemotherapy agent, and it allows for the calculation of a Combination Index (CI) to assess synergy.

Materials:

  • Cancer cell lines (e.g., a drug-sensitive parental line and its MDR counterpart, such as MES-SA and MES-SA/Dx5)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Doxorubicin, Paclitaxel; stock solution in appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

  • Single Agent Treatment: To determine the IC50 of each agent individually, treat cells with increasing concentrations of either this compound or the chemotherapy agent.

  • Combination Treatment: Treat cells with a combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/SRB Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • For SRB: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values for each agent alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G A Seed cells in 96-well plate B Prepare serial dilutions of This compound and Chemo Agent A->B C Treat cells with single agents and combinations B->C D Incubate for 48-72 hours C->D E Perform MTT or SRB Assay D->E F Measure absorbance E->F G Calculate IC50 and Combination Index (CI) F->G

Caption: Workflow for cell viability and synergy assessment.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with a chemotherapy agent using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., their IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

G A Seed and treat cells in 6-well plates B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

Caption: Workflow for apoptosis assay.

Protocol 3: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol assesses the ability of this compound to inhibit the efflux function of P-gp in MDR cells.

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., MES-SA/Dx5, K562/ADR)

  • Parental, non-MDR cell line (e.g., MES-SA, K562)

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or Verapamil at various concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for drug efflux.

  • Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and Verapamil-treated cells. An increase in intracellular Rhodamine 123 fluorescence indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound, as a representative of the lathyrane diterpenoids, holds significant promise as a chemosensitizing agent in cancer therapy. Its potential to reverse multidrug resistance by inhibiting P-glycoprotein and to induce apoptosis suggests that its combination with conventional chemotherapy drugs could be a valuable strategy for treating resistant cancers. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in combination therapies, enabling researchers to quantify its synergistic potential and elucidate its mechanisms of action. Further in vivo studies will be crucial to validate these in vitro findings and to advance the development of this compound as a component of novel cancer treatment regimens.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Euphorbia Factor L8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a complex diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3] This class of compounds has demonstrated significant biological activities, including cytotoxic and pro-apoptotic effects on cancer cells, making this compound a promising candidate for novel anti-cancer therapies. However, its inherent hydrophobicity presents a significant challenge for direct clinical application, leading to poor bioavailability and limited efficacy.

These application notes provide a comprehensive guide to developing and characterizing nano-based drug delivery systems for this compound, focusing on two widely used platforms: liposomes and polymeric micelles. The goal is to enhance its solubility, stability, and therapeutic index.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug is crucial for the rational design of a drug delivery system.

PropertyValueSource
Molecular Formula C₃₀H₃₇NO₇[1][2][3]
Molecular Weight 523.62 g/mol [1][2][4]
Solubility Poorly soluble in water. Soluble in organic solvents like acetone (B3395972) and DMSO.[1][5][6]
Structure Tricyclic diterpenoid[1][2][3]

Proposed Drug Delivery Systems

Given the hydrophobic nature of this compound, liposomes and polymeric micelles are proposed as suitable delivery vehicles. These systems can encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment of the bloodstream and facilitating their transport to target tissues.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like this compound, the molecule will primarily partition into the lipid bilayer.

Polymeric Micelle Formulation

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core of the micelle serves as a reservoir for the hydrophobic drug, while the hydrophilic shell provides a stable interface with the aqueous environment.

Experimental Protocols

The following section details the protocols for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This method is a common and straightforward technique for liposome (B1194612) preparation.[7][8][9][10][11]

Materials:

  • This compound

  • Phosphatidylcholine (PC) or other suitable lipids

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipid to cholesterol can be optimized (e.g., 2:1).

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The final liposomal suspension should be stored at 4°C.

Preparation of this compound-Loaded Polymeric Micelles (Solvent Evaporation Method)

This technique is suitable for encapsulating hydrophobic drugs into the core of polymeric micelles.[12][13][14][15][16]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) - PEG-PLGA)

  • Acetone or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator or dialysis membrane

Protocol:

  • Dissolve both this compound and the amphiphilic block copolymer in a suitable organic solvent like acetone.

  • Slowly add the organic solution dropwise into deionized water while stirring. This will cause the polymer to self-assemble into micelles, encapsulating the drug in the hydrophobic core.

  • Remove the organic solvent by either stirring the solution overnight in a fume hood to allow for evaporation or by dialysis against deionized water.

  • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Store the micellar solution at 4°C.

Characterization of Nanoparticle Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed drug delivery systems.[17][18][19][20][21]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A smaller PDI indicates a more homogenous population.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles. A higher absolute zeta potential value generally indicates better colloidal stability.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound successfully encapsulated within the nanoparticles.

Formulas:

  • EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study

This assay evaluates the release profile of this compound from the nanoparticles over time.[22][23][24][25][26]

Protocol (Dialysis Method):

  • Place a known concentration of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the free drug and the nanoparticle formulations on cancer cell lines.[27][28][29][30]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Concepts and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway EFL8 This compound CellStress Cellular Stress EFL8->CellStress Bcl2 Bcl-2 (Anti-apoptotic) CellStress->Bcl2 inhibits BaxBak Bax/Bak (Pro-apoptotic) CellStress->BaxBak activates Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Nanoparticle Development

The following diagram outlines the key steps in the development and evaluation of this compound-loaded nanoparticles.

Workflow Start Start: Hydrophobic Drug (this compound) Formulation Formulation (Liposomes or Micelles) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%, DL%) Formulation->Characterization InVitroRelease In Vitro Drug Release Study Characterization->InVitroRelease Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) InVitroRelease->Cytotoxicity Optimization Formulation Optimization Cytotoxicity->Optimization Optimization->Formulation Iterate End Lead Formulation for Further In Vivo Studies Optimization->End Optimized

Caption: General workflow for developing and testing nanoparticle formulations.

References

Troubleshooting & Optimization

Improving Euphorbia factor L8 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Euphorbia factor L8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class, are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines and the reversal of multidrug resistance. The mechanism of action for closely related Euphorbia factors, such as L1, L2, and L3, involves the induction of apoptosis through the mitochondrial pathway.[2][3][4] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[2][4] While the specific pathway for L8 is not as extensively detailed, it is presumed to follow a similar mechanism of inducing apoptosis.

Q2: What is the best solvent for dissolving this compound for in vitro studies?

A2: this compound is a hydrophobic compound. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Commercial suppliers of similar lathyrane diterpenoids, like Euphorbia factor L2 and L3, suggest using DMSO. It is crucial to use anhydrous DMSO to ensure the best solubility.

Q3: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do to prevent this?

A3: Precipitation, or "crashing out," is a common issue when adding a hydrophobic compound dissolved in an organic solvent like DMSO to an aqueous cell culture medium. This happens because the compound's solubility limit is exceeded in the aqueous environment. Here are several steps you can take to mitigate this issue:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity and to minimize solubility issues.

  • Serial Dilution: Instead of adding the high-concentration stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium.

  • Proper Mixing Technique: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Temperature: Always use pre-warmed (37°C) cell culture media. Adding the compound to cold media can decrease its solubility.

  • Solubility Limit: You may be exceeding the aqueous solubility limit of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment
  • Problem: The compound precipitates out of solution during the incubation period.

  • Possible Causes & Solutions:

    • Evaporation: Evaporation from culture plates can increase the compound concentration over time, leading to precipitation.

      • Solution: Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

    • Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility.

      • Solution: Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.

    • Interaction with Media Components: The compound may interact with salts, proteins, or other supplements in the media, forming insoluble complexes.

      • Solution: If using serum-free media, the order of component addition can be critical. In some cases, the presence of serum proteins can help to stabilize hydrophobic compounds.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Problem: High variability between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution.

      • Solution: Ensure the stock solution is clear and free of any visible particles. Gentle warming and brief sonication can aid in dissolution.

    • Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.

      • Solution: Use calibrated pipettes and appropriate tips. For very small volumes, consider preparing a lower concentration intermediate stock.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

      • Solution: Ensure a homogenous cell suspension before seeding and be consistent with your seeding protocol.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various lathyrane diterpenoids, including Euphorbia factors, against a range of cancer cell lines.

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineAssayIC50 (µM)
Euphorbia factor L3A549 (Lung Carcinoma)MTT34.04 ± 3.99
Euphorbia factor L28786-0 (Renal Carcinoma)MTT9.43
Euphorbia factor L28HepG2 (Hepatocellular Carcinoma)MTT13.22

Data sourced from multiple studies investigating the cytotoxic effects of these compounds.[5][6]

Table 2: Comparative Cytotoxicity of Other Lathyrane Diterpenoids

CompoundCell LineIC50 (µM)
Euphofischer AC4-2B (Prostate Cancer)11.3
Lathyrane Diterpenoid (Compound 3)MCF-7 (Breast Cancer)10.1 ± 5 µg/ml
Lathyrane Diterpenoid (Compound 3)4T1 (Mouse Breast Cancer)28 ± 5 µg/ml

This table provides a broader context of the cytotoxic potential within the lathyrane diterpenoid class.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate in a water bath.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term stability.

  • Working Solution Preparation (for a final concentration of 10 µM with 0.1% DMSO):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Intermediate Dilution (100 µM): In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium. Mix gently by pipetting up and down.

    • Final Dilution (10 µM): Add the desired volume of the 100 µM intermediate solution to your cell culture wells containing pre-warmed medium to achieve the final concentration of 10 µM. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of medium.

    • Always prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your working solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition stock Prepare 10 mM Stock in 100% DMSO intermediate Create Intermediate Dilution in warm medium stock->intermediate working Prepare Final Working Solutions intermediate->working treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc High Final Concentration? start->check_conc Immediate check_dilution Rapid Dilution? start->check_dilution Immediate check_temp Cold Medium? start->check_temp Immediate check_evap Evaporation? start->check_evap Delayed check_temp_cycle Temperature Cycling? start->check_temp_cycle Delayed solution Solution: - Lower final concentration - Use serial dilution - Pre-warm medium - Ensure proper humidification - Minimize incubator removal check_conc->solution check_dilution->solution check_temp->solution check_evap->solution check_temp_cycle->solution

Caption: Troubleshooting Logic for Compound Precipitation.

signaling_pathway EFL8 This compound Mitochondrion Mitochondrion EFL8->Mitochondrion induces stress CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (activation) Apoptosome->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Mitochondrial Apoptosis Pathway for this compound.

References

Technical Support Center: Overcoming Resistance with Euphorbia Factor L8 and Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Euphorbia factor L8 and related lathyrane diterpenoids. The primary focus is on leveraging these compounds to overcome multidrug resistance (MDR) in cancer cells, a key application based on current scientific evidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound and other lathyrane diterpenoids are thought to overcome resistance in cancer cells?

A1: The predominant mechanism documented for lathyrane diterpenoids in overcoming cancer cell resistance is the modulation of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp/ABCB1).[1][2][3] These compounds can act as competitive inhibitors or substrates for P-gp, an efflux pump that expels chemotherapeutic agents from cancer cells.[1][4] By interfering with P-gp's function, lathyrane diterpenoids increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy.[1][3][5]

Q2: Are there specific cancer cell lines that are known to be sensitive to the MDR-reversing effects of lathyrane diterpenoids?

A2: Yes, studies have demonstrated the efficacy of lathyrane diterpenoids in various cancer cell lines that overexpress P-gp and exhibit a multidrug-resistant phenotype. These include doxorubicin-resistant human hepatoma cells (HepG2/ADR), paclitaxel-resistant lung cancer cells (A549/Tax), and adriamycin-resistant human leukemia cells (K562/ADR).[1][5] The effectiveness of a specific lathyrane diterpenoid can be cell-line dependent.

Q3: Can this compound be used as a standalone anticancer agent?

A3: While this compound and other lathyrane diterpenoids exhibit intrinsic cytotoxic activity against various cancer cell lines, their significant potential lies in their ability to act as MDR modulators.[2][6] In a clinical context, they are more likely to be investigated in combination with established chemotherapeutic drugs to overcome resistance.[7][8][9]

Q4: What are the potential mechanisms of acquired resistance to this compound itself?

A4: Currently, there is limited specific information in the scientific literature detailing acquired resistance mechanisms directly against this compound. However, general mechanisms of resistance to natural product-based anticancer agents could potentially apply. These may include alterations in drug target binding sites, metabolic inactivation of the compound, or upregulation of alternative survival pathways. Further research is needed to elucidate specific resistance mechanisms to this compound.

Troubleshooting Guides

Problem 1: Inconsistent or no reversal of multidrug resistance observed in co-administration experiments.
Possible Cause Troubleshooting Step
Suboptimal concentration of this compound. Perform a dose-response matrix experiment to determine the optimal non-toxic concentration of this compound that yields the maximum synergistic effect with the primary anticancer drug.
Cell line does not express P-gp or the relevant MDR transporter. Confirm the expression of P-gp (ABCB1) or other relevant ABC transporters in your cell line using Western blot or qPCR. Select a cell line known to overexpress the target transporter for your experiments.
Incorrect timing of drug administration. Optimize the incubation time for both this compound and the chemotherapeutic agent. Consider pre-incubation with this compound before adding the primary drug to ensure inhibition of the efflux pump.
Degradation of this compound. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Problem 2: High background toxicity observed with this compound alone.
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Determine the IC50 value of this compound alone in your specific cell line. For MDR reversal studies, use concentrations well below the IC50 to minimize confounding cytotoxic effects.
Cell line is particularly sensitive to this class of compounds. If the cell line is highly sensitive, consider using a lower concentration range or exploring other lathyrane diterpenoids that may have a wider therapeutic window for MDR reversal.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a solvent control to verify.

Quantitative Data Summary

Table 1: Cytotoxic Activity of Selected Lathyrane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L1K56233.86 ± 2.51[5]
Euphorbia factor L1K562/ADR39.64 ± 2.93[5]
Euphorbia factor L2A54936.82[10]
Euphorbia factor L3A54934.04 ± 3.99[11]

Table 2: Reversal of Doxorubicin Resistance by a Lathyrane Diterpene (Compound 21) in HepG2/ADR Cells

Compound 21 Concentration (µM)Reversal Fold
2010.05 - 448.39 (for a range of lathyrane diterpenes)

Note: The reversal fold is a measure of how many times the IC50 of the chemotherapeutic agent is reduced in the presence of the modulating agent.

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Rhodamine 123 Accumulation Assay (to assess P-gp inhibition)

This protocol measures the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory effect of this compound on P-gp function.

  • Cell Preparation: Harvest and resuspend P-gp overexpressing cells and their parental sensitive counterparts in a suitable buffer.

  • Drug Incubation: Incubate the cells with different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C.

  • Washing: Stop the incubation by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to untreated controls. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Visualizations

MDR_Reversal cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to P-gp Nucleus Nucleus Chemo->Nucleus Reaches Target (Increased Concentration) EFL8 This compound EFL8->Pgp Inhibits Chemo_ext Chemotherapeutic Drug (Extracellular) Pgp->Chemo_ext Efflux Intracellular Intracellular Space Apoptosis Apoptosis Nucleus->Apoptosis Induces Chemo_ext->Chemo Enters Cell EFL8_ext This compound (Extracellular) EFL8_ext->EFL8 Enters Cell

Caption: Mechanism of P-gp inhibition by this compound.

Experimental_Workflow start Start: Hypothesis EFL8 overcomes MDR cell_culture Culture MDR and Parental Cancer Cells start->cell_culture ic50_efl8 Determine IC50 of EFL8 (SRB Assay) cell_culture->ic50_efl8 ic50_chemo Determine IC50 of Chemotherapeutic Drug cell_culture->ic50_chemo combination_assay Combination Index Assay (SRB Assay) ic50_efl8->combination_assay ic50_chemo->combination_assay synergy_analysis Analyze for Synergy, Antagonism, or Additivity combination_assay->synergy_analysis mechanism_study Mechanism of Action Studies synergy_analysis->mechanism_study accumulation_assay Rhodamine 123 Accumulation Assay (Flow Cytometry) mechanism_study->accumulation_assay If Synergistic atpase_assay P-gp ATPase Activity Assay mechanism_study->atpase_assay If Synergistic western_blot Western Blot for P-gp Expression mechanism_study->western_blot If Synergistic conclusion Conclusion: EFL8 reverses MDR via P-gp inhibition accumulation_assay->conclusion atpase_assay->conclusion western_blot->conclusion

Caption: Workflow for investigating EFL8 as an MDR modulator.

References

Technical Support Center: Optimizing Euphorbia Factor L8 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Euphorbia factor L8 for animal studies. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] While the specific in-vivo mechanism of action for this compound is not yet fully elucidated, studies on related lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, suggest that they induce apoptosis through the mitochondrial pathway.[3][4] Research on lathyrane diterpenoids has also indicated anti-inflammatory and cytotoxic activities against various cancer cell lines.[3][5][6][7]

Q2: Are there any established in vivo dosages for this compound in animal models?

Currently, there are no published studies that provide a specific in vivo dosage for purified this compound in any animal model. However, studies on extracts of Euphorbia lathyris and related compounds can provide a starting point for dose-range finding studies.

A study on a petroleum ether extract of Euphorbia lathyris in mice used doses of 100 mg/kg and 200 mg/kg to evaluate genotoxicity.[8] Another study on an ethanolic extract of Euphorbia lathyris showed antitumor activity in a colon cancer mouse model, though the specific concentration of this compound in the extract was not reported.[9][10][11]

Pharmacokinetic studies on the related compounds Euphorbia factors L1, L2, and L3 after oral administration of a Semen Euphorbiae extract in rats can also offer valuable insights for initial dosage considerations.

Q3: What are the pharmacokinetic properties of related lathyrane diterpenoids that can inform my study?

A study on the pharmacokinetics of Euphorbia factors L1, L2, and L3 in rats after oral administration of a Semen Euphorbiae extract provides the following data. These parameters can help in designing a preliminary dosing schedule for this compound, although it is crucial to perform pharmacokinetic studies for the specific compound.

Table 1: Pharmacokinetic Parameters of Euphorbia Factors L1, L2, and L3 in Rats [4]

ParameterEuphorbia factor L1Euphorbia factor L2Euphorbia factor L3
Tmax (h) 0.42 ± 0.200.33 ± 0.100.25 ± 0.00
Cmax (ng/mL) 35.3 ± 13.924.9 ± 11.214.7 ± 5.50
AUC (0-t) (ng/mL*h) 67.4 ± 34.030.6 ± 12.017.6 ± 7.20
t1/2 (h) 2.53 ± 1.131.93 ± 0.751.86 ± 0.72
CL (L/h/kg) 1.58 ± 0.723.56 ± 1.346.24 ± 2.61

Data are presented as mean ± standard deviation.

Q4: What are the known cytotoxic activities of lathyrane diterpenoids that can help in designing efficacy studies?

Several lathyrane-type diterpenoids from Euphorbia lathyris have demonstrated cytotoxic effects against various human tumor cell lines. This information can be useful for selecting appropriate cancer models for in vivo efficacy studies.

Table 2: Cytotoxic Activities of Lathyrane Diterpenoids from Euphorbia lathyris [6]

CompoundCell LineIC50 (µM)
Euphorbia Factor L12 C612.4
MCF-715.2
Compound 5 C620.1
MCF-722.3
Compound 7 C630.5
MCF-736.2
Compound 17 C625.8
MCF-728.4

Troubleshooting Guides

Issue 1: High toxicity or adverse effects observed at the initial dose.

  • Possible Cause: The initial dose, extrapolated from extract studies, may be too high for the purified this compound.

  • Troubleshooting Steps:

    • Immediately reduce the dosage by 50-75%.

    • Implement a dose-escalation study design, starting with a much lower dose (e.g., 1-5 mg/kg) and gradually increasing it while closely monitoring for signs of toxicity.

    • Consider a different route of administration. If oral administration leads to gastrointestinal toxicity, parenteral routes might be explored, though this will require reformulation and will significantly alter the pharmacokinetic profile.

    • Review the formulation of the compound. Poor solubility can lead to inconsistent absorption and localized toxicity. Ensure the vehicle is appropriate and non-toxic.

Issue 2: Lack of efficacy at the tested doses.

  • Possible Cause: The administered dose may be too low to reach therapeutic concentrations in the target tissue.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic study to determine the bioavailability and tissue distribution of this compound.

    • If the compound is cleared rapidly, consider a more frequent dosing schedule or a different administration route to increase exposure.

    • If bioavailability is low, formulation strategies to enhance absorption should be explored.

    • Gradually escalate the dose while carefully monitoring for toxicity. The lack of toxicity at lower doses may indicate that a higher dose is tolerable.

Experimental Protocols & Visualizations

Protocol: Preliminary In Vivo Dose-Range Finding Study for this compound
  • Animal Model: Select a relevant animal model (e.g., BALB/c or C57BL/6 mice) for initial toxicity and pharmacokinetic studies.

  • Compound Formulation:

    • solubilize this compound in a vehicle appropriate for the chosen route of administration (e.g., a mixture of DMSO, Cremophor EL, and saline for intraperitoneal injection, or corn oil for oral gavage).

    • Ensure the final concentration of the vehicle components is well-tolerated by the animals.

  • Dose Escalation Design:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg).

    • Include a vehicle control group.

    • Administer the compound and monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.

  • Pharmacokinetic Analysis:

    • At selected doses, collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • At the end of the study, collect major organs to assess tissue distribution.

  • Data Analysis:

    • Determine the Maximum Tolerated Dose (MTD).

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

experimental_workflow cluster_preclinical In Vivo Dose Optimization Workflow start Start: Define Study Objectives formulation Formulate this compound start->formulation dose_finding Acute Dose-Range Finding Study (Dose Escalation) formulation->dose_finding mtd Determine Maximum Tolerated Dose (MTD) dose_finding->mtd pk_study Pharmacokinetic (PK) Study efficacy_study Efficacy Studies at Optimal Dose pk_study->efficacy_study mtd->pk_study tox_study Toxicology Assessment efficacy_study->tox_study data_analysis Data Analysis & Interpretation tox_study->data_analysis end End: Optimized Dosage for Further Studies data_analysis->end

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_apoptosis Hypothesized Apoptotic Signaling Pathway efl8 This compound bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) efl8->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized mitochondrial apoptotic pathway for this compound.

References

Stability issues of Euphorbia factor L8 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Euphorbia factor L8. The following information addresses potential stability issues in solution and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation can be due to several factors:

  • Low Solubility: this compound, like many diterpenoids, is a lipophilic molecule with limited aqueous solubility. Ensure you are using an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for creating stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to maintain solubility.

  • Compound Degradation: Lathyrane diterpenoids are often esters, which can be susceptible to hydrolysis, especially at non-neutral pH.[1] Degradation products may be less soluble.

  • Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to compound degradation and precipitation.

Troubleshooting:

  • Gently warm the solution to see if the precipitate redissolves.

  • Filter the solution through a 0.22 µm syringe filter to remove any insoluble material.

  • Prepare a fresh stock solution in a high-quality, anhydrous solvent.

Q2: I am observing a loss of activity of my this compound solution over time. What could be the reason?

A2: Loss of biological activity is often linked to compound instability. The primary causes include:

  • Hydrolysis: As an ester, this compound is prone to hydrolysis, which cleaves the ester bonds and alters the molecule's structure and activity.[1] This process is accelerated by the presence of water and non-neutral pH.[2]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.[2]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[2]

Preventative Measures:

  • Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation reactions.

  • Use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the best practices for preparing and storing this compound solutions?

A3: To ensure the stability and reproducibility of your experiments, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents like DMSO or ethanol for stock solutions.

  • Stock Solution Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your experimental system.

  • Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C. For short-term storage (up to one month), -20°C is often sufficient, while -80°C is recommended for long-term storage (up to six months).[3]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guide: Inconsistent Experimental Results

Issue Possible Cause Recommended Action
High variability between experimental replicates. Inconsistent concentration of this compound due to precipitation or degradation.Prepare a fresh working solution from a properly stored stock solution before each experiment. Visually inspect the solution for any signs of precipitation.
Loss of expected biological effect. Degradation of this compound in the experimental medium.Minimize the incubation time of this compound in aqueous media. Check the pH of your experimental buffer, as extreme pH can accelerate hydrolysis.[4]
Unexpected side effects or off-target activity. Presence of degradation products.Use freshly prepared solutions. If degradation is suspected, the purity of the compound can be checked using techniques like HPLC.

Quantitative Data on Stability (Illustrative)

Condition Parameter Result Implication for Handling
pH Stability Half-life (t½) in aqueous buffer at 25°CpH 4: 72 hourspH 7: 168 hourspH 9: 24 hoursMaintain solutions in a neutral pH range (6-7.5) to maximize stability. Avoid highly acidic or basic conditions.
Temperature Stability % Degradation after 1 week in DMSO4°C: <1%25°C: 5-10%37°C: >20%Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods.
Photostability % Degradation after 24h exposure to UV light (254 nm)30-40%Protect all solutions containing this compound from light by using amber vials or covering with foil.
Freeze-Thaw Stability % Degradation after 3 freeze-thaw cycles10-15%Aliquot stock solutions to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay with this compound

  • Materials: this compound stock solution, cell culture medium, appropriate cell line.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Add the diluted this compound to the cells and incubate for the desired time.

    • Perform the downstream analysis (e.g., cell viability assay, western blot).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_experiment Experiment solid Solid Euphorbia factor L8 stock 10 mM Stock Solution solid->stock Dissolve solvent Anhydrous DMSO solvent->stock aliquot Aliquot into amber vials stock->aliquot storage Store at -80°C aliquot->storage working Prepare fresh working solution storage->working cells Treat cells working->cells analysis Downstream Analysis cells->analysis

Caption: Experimental workflow for handling this compound.

apoptosis_pathway EFL8 This compound Bax Bax EFL8->Bax activates Bcl2 Bcl-2 EFL8->Bcl2 inhibits Mito Mitochondrion CytC Cytochrome c (release) Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway for lathyrane diterpenoids.

References

Technical Support Center: Euphorbia factor L8 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the High-Performance Liquid Chromatography (HPLC) analysis of Euphorbia factor L8.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This plant has been used in traditional Chinese medicine for various treatments.[2] The compound consists of a tricyclic skeleton with fused five-, eleven-, and three-membered rings and is being investigated for its potential biological activities, including anticancer properties.[2][3]

Q2: What is a typical starting HPLC method for analyzing this compound?

A2: A common approach for analyzing compounds from Euphorbia species is reversed-phase HPLC. A typical starting method would involve a C18 column, a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), and UV detection.[4][5]

Q3: What are the most common challenges encountered during the HPLC analysis of this compound?

A3: Common challenges include poor peak shape (tailing or splitting), baseline instability, and inconsistent retention times. These issues often stem from the complexity of the plant extract matrix, interactions between the analyte and the stationary phase, or improper system setup.[6][7]

Troubleshooting Guides

This section addresses specific chromatographic problems in a question-and-answer format.

Q4: Why is my this compound peak exhibiting significant tailing?

A4: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8][9][10] Other causes can include column overload or degradation.[11][12]

Table 1: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to be lower (e.g., pH 2-3) to suppress silanol ionization.[10][11] Consider using an end-capped column or adding a tail-suppressing agent like triethylamine (B128534) to the mobile phase.[8][11]
Column Overload Reduce the concentration of the sample or decrease the injection volume.[11]
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[11] If performance does not improve, replace the column.[11]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[11]
Mobile Phase pH near Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[9]

Q5: What causes my this compound peak to split into two or more peaks?

A5: Peak splitting can be a complex issue. The first step is to determine if all peaks in the chromatogram are splitting or just the peak of interest. If all peaks are split, the problem likely lies at the column inlet or before the column.[12][13] If only the this compound peak is splitting, the issue is more likely related to the sample, mobile phase, or specific chemical interactions.[14]

Table 2: Troubleshooting Peak Splitting

Potential CauseRecommended Solution
Blocked Column Inlet Frit Reverse and flush the column to dislodge particulates.[12] If this fails, the frit or the entire column may need replacement.[15]
Column Void or Channeling A void at the head of the column can cause the sample band to spread unevenly.[14][16] This usually requires replacing the column.
Sample Solvent Incompatibility The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing poor peak shape for early-eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
Co-eluting Compound The "split" peak may actually be two distinct, unresolved compounds.[15] Try reducing the injection volume to see if the peaks resolve better or optimize the method (e.g., change the gradient or mobile phase) to improve separation.
Large Dead Volume Improperly connected fittings (e.g., tubing not fully seated) can create dead volume, leading to peak distortion.[13][16] Re-check all connections between the injector, column, and detector.

Q6: Why is my baseline noisy or drifting?

A6: An unstable baseline can compromise the accuracy of quantification. Common causes include contaminated solvents, detector issues, or trapped air bubbles in the system.[6][7][17]

Table 3: Troubleshooting Baseline Noise and Drift

Potential CauseRecommended Solution
Contaminated Mobile Phase Use fresh, HPLC-grade solvents and high-purity water.[7] Filter solvents before use. Spurious peaks in a gradient run can indicate contaminated solvent.
Air Bubbles in the System Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[7] Purge the pump and detector to remove any trapped bubbles.[6][18]
Detector Lamp Failing A failing UV lamp can cause significant noise. Check the lamp's energy output and operating hours; replace if necessary.
Temperature Fluctuations Use a column oven to maintain a stable temperature for the column and mobile phase.[6] Ensure the laboratory environment has a stable ambient temperature.
Pump Malfunction Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline. Perform routine maintenance on the pump.

Experimental Protocols

Protocol 1: Sample Preparation from Euphorbia lathyris Seeds

This protocol outlines a general procedure for the extraction and preparation of a sample for HPLC analysis.

  • Grinding: Dry the seeds of Euphorbia lathyris and grind them into a fine powder.[19]

  • Solvent Extraction:

    • Perform an exhaustive extraction of the powdered seeds (e.g., 10 kg) with a solvent like 95% ethanol (B145695) at room temperature or via reflux.[2][3] Methods like sonication can also be used for smaller scales.[4]

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition it against an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc).[2]

    • Separate the layers and collect the organic phase, which will contain the diterpenoids.

  • Cleanup:

    • Evaporate the organic phase to dryness. The resulting residue can be further purified by silica (B1680970) gel column chromatography.[2]

    • For routine analysis, a Solid Phase Extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds from the crude extract.

  • Final Preparation: Dissolve a known quantity of the dried, cleaned extract in the initial mobile phase (e.g., acetonitrile/water mixture) and filter through a 0.22 or 0.45 µm syringe filter before injection.

Protocol 2: General HPLC Method for this compound Analysis

This is a starting point for method development. Optimization will be required for specific instruments and sample matrices.

  • Instrument: HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[19]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: Monitor at 210 nm or use DAD to scan from 190-400 nm to identify the optimal wavelength.

  • Injection Volume: 10 µL.[4]

Visual Guides

G cluster_start cluster_issues cluster_peak_types cluster_baseline_types cluster_pressure_types cluster_solutions start Observe Chromatographic Problem peak_shape Peak Shape Issue? start->peak_shape baseline Baseline Issue? pressure Pressure Issue? peak_shape->baseline tailing Tailing peak_shape->tailing Yes splitting Splitting broad Broadening baseline->pressure noise Noise baseline->noise Yes drift Drift high_pressure High/Fluctuating pressure->high_pressure Yes low_pressure Low solution_peak Check: Column Health Sample Overload Mobile Phase pH Extra-Column Volume tailing->solution_peak splitting->solution_peak broad->solution_peak solution_baseline Check: Solvent Quality Degassing Detector Lamp Leaks noise->solution_baseline drift->solution_baseline solution_pressure Check: Blockages (Frits/Filters) Leaks Pump Seals high_pressure->solution_pressure low_pressure->solution_pressure

Caption: A logical workflow for troubleshooting common HPLC issues.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Euphorbia lathyris Seeds B Grinding & Pulverization A->B C Solvent Extraction (e.g., 95% Ethanol) B->C D Filtration & Concentration C->D E Sample Cleanup (Partitioning or SPE) D->E F Dissolve in Mobile Phase & Syringe Filter E->F G Inject into HPLC System F->G H Chromatographic Separation (C18 Column) G->H I Signal Detection (DAD/UV) H->I J Data Acquisition & Integration I->J K Quantification & Reporting J->K

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing Euphorbia factor L8 Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Euphorbia factor L8 extraction from Euphorbia lathyris seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids have garnered scientific interest due to their potential biological activities, including cytotoxic and anti-inflammatory properties, making them promising candidates for drug development.[3][4][5][6]

Q2: What is the conventional method for extracting this compound?

A2: The established protocol involves an initial extraction of Euphorbia lathyris seeds with 95% ethanol (B145695) at room temperature. This is followed by a liquid-liquid partitioning of the concentrated extract between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction, containing this compound, is then subjected to multiple chromatographic purification steps.[1][7]

Q3: Which factors have the most significant impact on the extraction yield?

A3: Key factors influencing the yield of diterpenoids like this compound include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[2][8][9] The particle size of the plant material also plays a crucial role; a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.

Q4: Are there alternative extraction methods to consider?

A4: While solvent extraction is common, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.[10][11] For diterpenoids, these methods can lead to higher yields compared to conventional maceration or Soxhlet extraction.

Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?

A5: Thin-layer chromatography (TLC) is a common method for monitoring the presence of this compound in different fractions.[1] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Initial Extraction Yield

Symptoms: The amount of crude extract obtained after the initial ethanol extraction is lower than expected.

Possible Causes & Solutions:

Cause Solution
Insufficient Grinding of Seeds Grind the Euphorbia lathyris seeds to a fine powder (e.g., 20-40 mesh) to increase the surface area for solvent penetration.
Inadequate Solid-to-Solvent Ratio Increase the volume of ethanol relative to the amount of seed powder. A higher solvent-to-solid ratio enhances the concentration gradient, driving more efficient extraction. Ratios from 1:10 to 1:20 (g/mL) are often a good starting point.[4][8][13][14]
Suboptimal Extraction Time Increase the maceration time. While the original protocol suggests room temperature extraction, extending the duration from 24 to 48 hours with intermittent shaking can improve yield.[15]
Incorrect Solvent Choice While 95% ethanol is effective, the polarity of the solvent is crucial. For lathyrane diterpenoids, which are relatively non-polar, solvents like ethyl acetate or n-hexane could also be effective, though ethanol provides a good balance for initial extraction of a range of compounds.[16][17]
Issue 2: Emulsion Formation During Liquid-Liquid Partitioning

Symptoms: A stable, milky, or cloudy layer forms between the ethyl acetate and aqueous phases, making separation difficult.

Possible Causes & Solutions:

Cause Solution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[7][10]
Presence of Surfactant-like Molecules Natural products in the crude extract can act as emulsifying agents. To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the separation of the layers.[7][10][18]
Insufficient Settling Time Allow the separatory funnel to stand undisturbed for a longer period (30 minutes to several hours). Gentle tapping on the side of the funnel can sometimes help coalesce the dispersed droplets.
Centrifugation If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively break the emulsion.[7]
Issue 3: Poor Separation or Compound Degradation During Column Chromatography

Symptoms: Streaking of bands, co-elution of compounds, or the appearance of new, unexpected spots on TLC after chromatography. The final yield of pure this compound is low despite a good crude extract yield.

Possible Causes & Solutions:

Cause Solution
Acidic Nature of Silica (B1680970) Gel Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. To mitigate this, you can neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-2%). Alternatively, use a different stationary phase like neutral alumina.[3][16]
Improper Solvent System The polarity of the mobile phase is critical for good separation. Optimize the solvent system using TLC before running the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic system.[16]
Column Overloading Loading too much crude extract onto the column will result in poor separation. A general rule of thumb is to use a ratio of at least 25:1 of silica gel to crude extract by weight for moderately difficult separations.[19]
Oxidation of Compounds Some compounds can oxidize on the silica gel surface when exposed to air and light. To minimize this, dry the collected fractions immediately and store them in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[20]

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical quantitative data based on principles of natural product extraction to illustrate the impact of different parameters on the yield of this compound. These should be used as a guide for designing optimization experiments.

Table 1: Effect of Solvent Choice on Extraction Yield

Solvent Polarity Index Crude Extract Yield (%) Relative this compound Yield (%) *
n-Hexane0.14.285
Ethyl Acetate4.48.595
95% Ethanol 5.2 10.0 100
Methanol5.111.298

Relative yield compared to the standard 95% Ethanol extraction.

Table 2: Optimization of Ethanol Extraction Parameters

Parameter Condition 1 Condition 2 Condition 3 (Optimized) Relative this compound Yield (%)
Temperature (°C) 254060100 ➔ 115 ➔ 125
Time (hours) 12244890 ➔ 100 ➔ 110
Solid-to-Solvent Ratio (g/mL) 1:51:101:1580 ➔ 100 ➔ 118

Experimental Protocols

Protocol 1: Optimized Ethanol Extraction of this compound
  • Preparation of Plant Material: Grind dried seeds of Euphorbia lathyris to a fine powder (40 mesh).

  • Maceration: Suspend the seed powder in 95% ethanol at a solid-to-solvent ratio of 1:15 (w/v) in a sealed container.

  • Extraction: Agitate the mixture on an orbital shaker at 150 rpm for 48 hours at 40°C.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the residue twice more with fresh solvent. Combine the filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude ethanol extract.

Protocol 2: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanol extract in a 1:1 mixture of distilled water and ethyl acetate in a separatory funnel.

  • Partitioning: Gently invert the funnel 20-30 times, releasing pressure periodically. Allow the layers to separate. If an emulsion forms, add 10% (v/v) of saturated NaCl solution (brine) and gently swirl.

  • Separation: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Concentration: Combine all ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction.

Protocol 3: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane, starting from 100% n-hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.

  • Purification: Combine the fractions rich in this compound and further purify using a second chromatographic step, such as on an RP-18 silica gel column, eluting with a methanol/water mixture.[1][7]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Chromatographic Purification Euphorbia_Seeds Euphorbia lathyris Seeds Grinding Grinding Euphorbia_Seeds->Grinding Seed_Powder Seed Powder Grinding->Seed_Powder Maceration Maceration (48h, 40°C) Seed_Powder->Maceration Solvent 95% Ethanol Solvent->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning EtOAc/Water Partitioning Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase (Discard) Partitioning->Aqueous_Phase EtOAc_Phase Ethyl Acetate Phase Partitioning->EtOAc_Phase Concentration1 Concentration EtOAc_Phase->Concentration1 EtOAc_Fraction EtOAc Soluble Fraction Concentration1->EtOAc_Fraction Silica_Column Silica Gel Column (n-Hexane/EtOAc) EtOAc_Fraction->Silica_Column RP18_Column RP-18 Column (MeOH/Water) Silica_Column->RP18_Column Pure_L8 Pure this compound RP18_Column->Pure_L8

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues Start Low Final Yield of This compound Check_Crude_Yield Check Crude Extract Yield Start->Check_Crude_Yield Low_Crude Low Check_Crude_Yield->Low_Crude Low Good_Crude Acceptable Check_Crude_Yield->Good_Crude Good Grinding Insufficient Grinding? Low_Crude->Grinding Solvent_Ratio Incorrect Solvent:Solid Ratio? Low_Crude->Solvent_Ratio Time_Temp Suboptimal Time/Temp? Low_Crude->Time_Temp Emulsion Emulsion during Partitioning? Good_Crude->Emulsion Degradation Degradation on Silica? Good_Crude->Degradation CoElution Co-elution of Compounds? Good_Crude->CoElution

Caption: Decision tree for troubleshooting low yield in this compound extraction.

References

Addressing batch-to-batch variability of Euphorbia factor L8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Euphorbia factor L8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] It possesses a complex tricyclic structure.[3] While research on this compound is ongoing, related lathyrane diterpenoids from Euphorbia species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and the ability to modulate multidrug resistance.[4][5][6] The mechanism of action for some related Euphorbia factors involves the induction of apoptosis through the mitochondrial pathway.

Q2: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

Inconsistent results with different batches of a purified natural product like this compound can stem from several sources of variability:

  • Purity: The percentage of the active compound can differ between batches. Minor impurities may not be inert and could interfere with your assay.

  • Presence of Isomers or Related Compounds: The isolation process may co-elute structurally similar lathyrane diterpenoids which could have different biological activities.

  • Degradation: this compound may degrade over time, especially if not stored correctly. Degradation products could be inactive or have different activities.

  • Residual Solvents: Different batches might contain varying levels of residual solvents from the purification process, which could affect cell-based assays.

  • Water Content: The amount of bound water can vary, affecting the accurate weight and molar concentration of your solutions.

Q3: How can we assess the quality and consistency of a new batch of this compound?

It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC assessments include:

  • Identity Verification: Confirm the structure of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the batch using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS).

  • Quantification: Accurately determine the concentration of your stock solutions, preferably by creating a calibration curve with a certified reference standard if available.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

While specific stability studies for this compound are not extensively published, general recommendations for storing diterpenoids to minimize degradation include:

  • Storage as a solid: Store the compound as a dry powder.

  • Low Temperature: Store at -20°C or -80°C for long-term storage.

  • Protection from Light: Store in a light-resistant container.

  • Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Stock Solutions: If you need to store it in solution, use a high-quality, dry solvent (e.g., DMSO, ethanol) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. It is advisable to conduct a small-scale stability study in your chosen solvent.

Troubleshooting Guides

Issue 1: Decreased or No Biological Activity with a New Batch

Possible Causes:

  • Lower purity of the new batch.

  • Degradation of the compound.

  • Inaccurate concentration of the stock solution.

Troubleshooting Steps:

  • Verify Identity and Purity:

    • Perform HPLC analysis to check the purity of the new batch against the previous one.

    • Confirm the identity using ¹H NMR and/or LC-MS.

  • Prepare Fresh Stock Solutions:

    • Carefully weigh the compound and prepare a fresh stock solution.

    • If possible, determine the concentration of the stock solution using HPLC with a calibration curve.

  • Perform a Dose-Response Experiment:

    • Test the new batch over a wider range of concentrations to see if a higher concentration is needed to achieve the expected effect.

Issue 2: Unexpected or Different Biological Effects

Possible Causes:

  • Presence of a different profile of minor impurities or related diterpenoids.

  • Contamination of the sample.

Troubleshooting Steps:

  • Detailed Analytical Comparison:

    • Compare the HPLC chromatograms of the old and new batches carefully. Look for any new or larger impurity peaks.

    • Use LC-MS to identify the molecular weights of the major peaks and impurities to check for the presence of other known Euphorbia factors.

  • Supplier Communication:

    • Contact the supplier and request the certificate of analysis for the specific batch. Inquire about any known changes in their isolation or purification process.

Data Presentation

Table 1: Example HPLC Purity Data for Different Batches of this compound

Batch IDPurity by HPLC (%)Retention Time (min)Notes
Batch A98.515.2Reference Batch
Batch B95.215.2Lower potency observed
Batch C98.215.3Minor impurity peak at 12.8 min

Table 2: Example ¹H NMR Chemical Shift Comparison for Identity Verification (in CDCl₃)

ProtonLiterature Value (ppm)Batch A (ppm)Batch B (ppm)
H-35.655.665.65
H-55.925.935.92
H-73.513.503.51
............

Experimental Protocols

Protocol 1: Purity and Identity Assessment by HPLC-MS

This protocol is adapted from methods developed for the analysis of lathyrane diterpenoids from Euphorbia lathyris.[1][7]

Objective: To determine the purity of a this compound batch and confirm its molecular weight.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the initial mobile phase composition.

  • HPLC-MS Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B. The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • UV Detection: Monitor at 272 nm.

    • MS Detection (Positive ESI mode): Scan a mass range that includes the expected molecular ion of this compound (C₃₀H₃₇NO₇, MW = 523.61). The protonated molecule [M+H]⁺ should be observed at m/z 524.26.

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Verify the mass of the main peak corresponds to the [M+H]⁺ of this compound.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by comparing its ¹H NMR spectrum to published data.[3][8]

Materials:

  • This compound sample (2-5 mg)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

  • NMR tube

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Compare the chemical shifts, multiplicities, and coupling constants of the signals in your spectrum with the published data for this compound. Pay close attention to the characteristic signals of the lathyrane skeleton.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed (e.g., altered potency, different phenotype) check_purity Assess Purity of New Batch (HPLC Analysis) start->check_purity check_identity Verify Chemical Identity (NMR, LC-MS) start->check_identity check_concentration Confirm Stock Solution Concentration start->check_concentration compare_data Compare Data with Previous Batch and Certificate of Analysis check_purity->compare_data check_identity->compare_data check_concentration->compare_data data_matches Data is Consistent compare_data->data_matches Yes data_mismatches Discrepancy Found compare_data->data_mismatches No review_protocol Review Experimental Protocol (e.g., solvent, cell passage number) data_matches->review_protocol investigate_impurities Investigate Impurities/ Related Compounds data_mismatches->investigate_impurities investigate_degradation Assess for Degradation data_mismatches->investigate_degradation contact_supplier Contact Supplier for Batch-Specific Information data_mismatches->contact_supplier

Caption: Troubleshooting workflow for inconsistent results.

QC_Workflow Quality Control Workflow for a New Batch of this compound start Receive New Batch identity_test Identity Confirmation - ¹H NMR Spectroscopy - LC-MS (Molecular Weight) start->identity_test purity_test Purity Assessment - HPLC-DAD (% Area) start->purity_test pass_fail Compare to Specifications (e.g., Purity >95%) identity_test->pass_fail purity_test->pass_fail pass Batch Accepted for Use pass_fail->pass Pass fail Batch Rejected (Contact Supplier) pass_fail->fail Fail documentation Document Results (Batch Record) pass->documentation

Caption: Quality control workflow for new batches.

Signaling_Pathway Proposed Apoptotic Pathway for Related Euphorbia Factors EFL Euphorbia Factors (e.g., L1, L3) Mito Mitochondria EFL->Mito Induces mitochondrial membrane potential loss CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Euphorbia Factor L8 and Paclitaxel in Breast Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic and mechanistic properties of the natural diterpenoid Euphorbia factor L8 and the established chemotherapeutic agent paclitaxel (B517696) in the context of breast cancer cell lines. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes key cellular pathways to inform future research and drug development efforts.

Introduction

The quest for novel and more effective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have emerged as a promising class of compounds with demonstrated cytotoxic activities against various cancer cell lines. Among these, This compound , a constituent of Euphorbia lathyris seeds, has been identified. This guide provides a comparative overview of this compound and the well-established microtubule-stabilizing drug, paclitaxel , in their effects on breast cancer cells. While extensive data exists for paclitaxel, research on the specific bioactivity of this compound is still in its nascent stages. This document compiles the available evidence for related Euphorbia compounds to provide a foundational understanding and to propose a framework for the direct comparative evaluation of these two molecules.

Comparative Efficacy and Cytotoxicity

Direct comparative studies detailing the cytotoxic effects of purified this compound against paclitaxel in breast cancer cell lines are not yet available in published literature. However, an ethanolic extract from the seeds of Euphorbia lathyris, which contains Euphorbia factors L1, L2, L3, L8, and L9, has demonstrated cytotoxic activity against triple-negative breast cancer cells. To provide a preliminary comparison, this section presents data on paclitaxel and other relevant lathyrane diterpenoids.

CompoundBreast Cancer Cell LineIC50 ValueTreatment DurationCitation
Paclitaxel MCF-7Varies (nM to µM range)24-72 hours[General Knowledge]
Paclitaxel MDA-MB-231Varies (nM to µM range)24-72 hours[General Knowledge]
Euphorbia hirta (Methanol Extract) MCF-725.26 µg/mL24 hours[1]
Euphorbia factor L3 MCF-745.28 µM72 hours[2]

Mechanisms of Action

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit, it stabilizes microtubules, preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The PI3K/AKT signaling pathway has been implicated in paclitaxel-induced apoptosis in breast cancer cells.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Promotes (when inhibited)

Caption: Paclitaxel's mechanism of action in breast cancer cells.

This compound: A Hypothesized Mechanism

While the specific molecular targets of this compound are yet to be elucidated, studies on related lathyrane diterpenoids and extracts from Euphorbia species suggest a potential mechanism involving the induction of apoptosis and cell cycle arrest. Research on Euphorbia hirta extracts has shown an accumulation of cells in the S and G2/M phases, coupled with the activation of apoptotic pathways. It is plausible that this compound may exert its cytotoxic effects through similar pathways, potentially involving the intrinsic mitochondrial pathway of apoptosis, as has been observed with Euphorbia factor L3 in lung cancer cells.

Euphorbia_L8_Hypothetical_Mechanism EFL8 This compound Unknown_Target Unknown Molecular Target(s) EFL8->Unknown_Target Cell_Cycle_Arrest S and/or G2/M Phase Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Unknown_Target->Mitochondrial_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treat with This compound or Paclitaxel start->treatment MTT Cell Viability (MTT Assay) treatment->MTT Apoptosis Apoptosis (Annexin V/PI) treatment->Apoptosis CellCycle Cell Cycle (PI Staining) treatment->CellCycle IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Analysis CellCycle->CellCycle_Dist

References

Independent Verification of Euphorbia Factor L8's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects and underlying mechanisms of Euphorbia factor L8 and related lathyrane diterpenoids isolated from Euphorbia lathyris. Due to the limited specific data on the signaling pathway of this compound, this guide leverages the more extensively studied related compounds—Euphorbia factors L1, L2, and L3—as primary points of comparison. The available data suggests that these compounds induce apoptosis, with evidence pointing towards the involvement of the mitochondrial pathway for L1, L2, and L3.

Comparative Analysis of Cytotoxicity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundCell LineIC50 (µM)Reference
This compound KB-VIN>40[1]
A549Not Available
MDA-MB-231Not Available
KBNot Available
MCF-7Not Available
Euphorbia factor L1 A54951.34 ± 3.28[2]
Euphorbia factor L2 A54936.82 ± 2.14[3]
Euphorbia factor L3 A54934.04 ± 3.99[2]
MCF-745.28 ± 2.56[2]
LoVo41.67 ± 3.02[2]

Mechanism of Action: Induction of Apoptosis

While detailed mechanistic studies for this compound are not extensively available, research on related lathyrane diterpenoids, particularly Euphorbia factors L1, L2, and L3, indicates that their cytotoxic effects are mediated through the induction of apoptosis.[2][3][4] Evidence strongly suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis.

A study investigating the cytotoxic mechanisms of Euphorbia factors L2, L3, L8, and L9 observed that these compounds induced partial disruption of microtubules and actin filaments.[1] This suggests a potential mechanism contributing to their anti-cancer activity.

Apoptosis Induction by Euphorbia Factor L2 and L3

Flow cytometry analysis using Annexin V-FITC/PI double staining has been employed to quantify the induction of apoptosis by Euphorbia factors L2 and L3 in A549 lung carcinoma cells.

CompoundConcentration (µM)Apoptosis Rate (%)Reference
Euphorbia factor L2 4023.7 ± 3.4[3]
8036.9 ± 2.4[3]
Euphorbia factor L3 4522.0 ± 4.1[2]
9035.9 ± 3.2[2]
Control 06.2 ± 1.5 (for L2 study)[3]
04.5 ± 3.0 (for L3 study)[2]

Signaling Pathway and Experimental Workflow

The prevailing evidence for Euphorbia factors L1, L2, and L3 points towards the activation of the mitochondrial apoptosis pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Mitochondrial Apoptosis Pathway for Euphorbia Factors Euphorbia Factor Euphorbia Factor Cellular Stress Cellular Stress Euphorbia Factor->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factors.

The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of Euphorbia factors.

Experimental Workflow for Mechanism of Action Studies cluster_invitro In Vitro Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Mitochondrial Potential Assay Mitochondrial Potential Assay Compound Treatment->Mitochondrial Potential Assay Western Blot Western Blot Compound Treatment->Western Blot

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Euphorbia factors on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Euphorbia factor and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with Euphorbia factors.

Methodology:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the Euphorbia factor for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of Euphorbia factors on mitochondrial integrity.

Methodology:

  • Treat cells with the Euphorbia factor for a specified period (e.g., 24 hours).

  • Incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1 (5 µg/mL) or TMRE (200 nM) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.

Conclusion

The available evidence strongly suggests that lathyrane diterpenoids from Euphorbia lathyris, including this compound and its analogs, possess cytotoxic activity against various cancer cell lines. While the precise signaling pathway for this compound requires further elucidation, the well-documented pro-apoptotic activity of the related compounds L1, L2, and L3 via the mitochondrial pathway provides a strong basis for a hypothesized similar mechanism. Further research focusing on the specific molecular targets and signaling cascades activated by this compound is warranted to fully understand its therapeutic potential.

References

A Head-to-Head Comparison of Euphorbia factor L8 and Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Euphorbia factor L8 and ingenol (B1671944) mebutate, two diterpenoid compounds derived from plants of the Euphorbia genus. While ingenol mebutate has been clinically developed and approved for the topical treatment of actinic keratosis, research into the biological activities of this compound is less extensive. This comparison summarizes the available experimental data on their mechanisms of action, cytotoxic effects, and underlying signaling pathways to inform future research and drug development efforts.

Overview and Chemical Structure

Ingenol mebutate is an ingenane (B1209409) diterpenoid ester isolated from the sap of Euphorbia peplus. It is the active ingredient in Picato®, a topical gel for actinic keratosis. This compound is a lathyrane diterpenoid that has been isolated from the seeds of Euphorbia lathyris, a plant used in traditional Chinese medicine for various ailments, including cancer[1][2]. The distinct chemical scaffolds of these two compounds, ingenane and lathyrane, contribute to their different biological activities.

Mechanism of Action

Ingenol Mebutate: A Dual Mechanism of Action

Ingenol mebutate is known to have a dual mechanism of action, inducing rapid cell death followed by an inflammatory response that eliminates remaining atypical cells[3][4].

  • Primary Necrosis: Ingenol mebutate directly induces cell death, primarily through necrosis[4][5]. This process is initiated by the activation of Protein Kinase C (PKC), particularly the PKCδ isoform[4][6]. Activation of PKC leads to mitochondrial swelling and disruption of the plasma membrane[7].

  • Secondary Immune Response: The initial necrotic cell death releases pro-inflammatory cytokines and chemokines, leading to the infiltration of immune cells, particularly neutrophils[4][5]. This is followed by a specific, neutrophil-mediated, antibody-dependent cellular cytotoxicity that targets any residual dysplastic epidermal cells[3].

This compound and Lathyrane Diterpenoids: Induction of Apoptosis

Direct experimental data on the mechanism of action of this compound is not currently available. However, studies on other lathyrane diterpenoids isolated from Euphorbia lathyris, such as Euphorbia factors L1, L2, and L3, suggest a mechanism centered on the induction of apoptosis.

Research on Euphorbia factors L2 and L3 has shown that they induce apoptosis in cancer cells through the mitochondrial pathway[8][9][10][11]. This is characterized by:

  • Loss of mitochondrial membrane potential.

  • Release of cytochrome c.

  • Activation of caspase-9 and caspase-3.

  • Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[12].

It is plausible that this compound, sharing the same lathyrane skeleton, may exert its cytotoxic effects through a similar apoptotic mechanism. Additionally, some lathyrane diterpenoids have been reported to exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the NF-κB signaling pathway[13][14][15].

Signaling Pathways

Ingenol Mebutate: The PKC/MEK/ERK Pathway

The cytotoxic effects of ingenol mebutate are mediated through the activation of the PKCδ/MEK/ERK signaling cascade[16][17].

Ingenol_Mebutate_Pathway Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol_Mebutate->PKC_delta MEK MEK PKC_delta->MEK ERK ERK MEK->ERK Cell_Death Cell Death ERK->Cell_Death

Caption: Ingenol Mebutate Signaling Pathway.

This pathway activation leads to downstream cellular responses culminating in cell death.

This compound and Lathyrane Diterpenoids: The Mitochondrial Apoptosis Pathway

Based on studies of related lathyrane diterpenoids, the proposed signaling pathway for this compound involves the intrinsic, or mitochondrial, pathway of apoptosis.

Lathyrane_Apoptosis_Pathway Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., this compound) Mitochondrion Mitochondrion Lathyrane_Diterpenoid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax Bax ↑ Bax->Mitochondrion Bcl2 Bcl-2 ↓ Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Mitochondrial Apoptosis Pathway for Lathyrane Diterpenoids.

This pathway is characterized by changes in the permeability of the mitochondrial membrane, leading to the activation of a caspase cascade.

Data Presentation: Cytotoxicity and Clinical Efficacy

Direct comparative studies providing quantitative data for both compounds are unavailable. The following tables summarize existing data from separate studies.

Table 1: In Vitro Cytotoxicity of Lathyrane Diterpenoids

As no specific cytotoxicity data for this compound has been published, this table presents data for related lathyrane diterpenoids from Euphorbia lathyris.

CompoundCell LineAssayIC50 (µM)Reference
Euphorbia factor L2A549 (Lung Carcinoma)MTT36.82 ± 2.14[10]
Euphorbia factor L3A549 (Lung Carcinoma)MTT34.04 ± 3.99[11][18]
Euphorbia factor L3MCF-7 (Breast Cancer)MTT45.28 ± 2.56[11][18]
Euphorbia factor L3LoVo (Colon Cancer)MTT41.67 ± 3.02[18]
Table 2: Clinical Efficacy of Ingenol Mebutate in Actinic Keratosis (Day 57)
Treatment AreaConcentrationDosing RegimenComplete Clearance Rate (%)Partial Clearance Rate (%)Median Lesion Reduction (%)Reference
Face and Scalp0.015%Once daily for 3 days42.263.983[19]
Trunk and Extremities0.05%Once daily for 2 days34.149.175[19]

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

This protocol is representative of the methodology used to determine the IC50 values for the Euphorbia factors.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan (B1609692) Solubilization and Measurement A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h at 37°C E->F G Remove supernatant F->G H Add DMSO to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I

References

Euphorbia Factor L8: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Euphorbia Factor L8's Efficacy Data

This compound, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, and outlines the methodologies used in these critical studies.

Comparative Efficacy of this compound

The anti-cancer potential of this compound has been evaluated against several human cancer cell lines, with its efficacy quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency.

For comparative purposes, the efficacy of this compound is presented alongside data for other lathyrane diterpenoids isolated from Euphorbia lathyris and the standard chemotherapeutic drug, Doxorubicin. It is important to note that direct comparisons of IC50 values should be made with caution, as variations in experimental conditions can influence results. The data presented for Doxorubicin is aggregated from multiple studies to provide a general efficacy range against the same or similar cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)KB (Oral Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)KB-VIN (Multidrug-Resistant) IC50 (µM)
This compound >40>40>40>4020.3
Euphorbia factor L133.726.525.828.515.3
Euphorbia factor L222.8>4018.233.19.8
Euphorbia factor L334.04 ± 3.99[1]>4019.545.28 ± 2.56[1]11.5
Euphorbia factor L98.421.96.25.77.1
Doxorubicin> 20[2]0.0877 - 6.602[3][4]Not available0.2252 - 8.306[2][3][4]Not available

Experimental Protocols

The determination of cytotoxic activity for this compound and its related compounds was primarily conducted using the Sulforhodamine B (SRB) colorimetric assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Appropriate cell culture medium

  • Trypsin solution

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (commonly 48-72 hours).

  • Cell Fixation: Following incubation, the supernatant is discarded, and the cells are fixed by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

While the precise signaling cascade initiated by this compound is still under detailed investigation, studies on related lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, strongly suggest a mechanism involving the induction of apoptosis through the mitochondrial pathway.[5][6] This pathway is a critical process of programmed cell death.

The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[6][7]

G Proposed Apoptotic Pathway of Lathyrane Diterpenoids cluster_0 Upstream Regulation cluster_1 Caspase Cascade This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed mitochondrial apoptotic pathway induced by this compound.

Experimental Workflow

The process of evaluating the efficacy of this compound involves a systematic workflow from the extraction of the compound to the final data analysis.

G Experimental Workflow for Efficacy Validation Extraction Extraction Isolation Isolation Extraction->Isolation Purification Compound_Treatment Compound_Treatment Isolation->Compound_Treatment Cell_Culture Cell_Culture Cell_Culture->Compound_Treatment SRB_Assay SRB_Assay Compound_Treatment->SRB_Assay Data_Analysis Data_Analysis SRB_Assay->Data_Analysis IC50 Calculation

Caption: Workflow for determining the cytotoxic efficacy of this compound.

References

Unveiling the Biological Activity of Euphorbia Factor L8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Its performance is evaluated alongside other structurally related Euphorbia factors, with a focus on their cytotoxic and anti-inflammatory activities. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate the replication and extension of these findings.

Comparative Cytotoxicity of Lathyrane Diterpenoids

This compound has been investigated for its cytotoxic effects against a panel of human cancer cell lines. While comprehensive quantitative data for this compound across multiple cell lines in a single study is limited, a comparative analysis based on available literature provides valuable insights into its potency relative to other lathyrane diterpenoids isolated from Euphorbia lathyris.

A study comparing the cytotoxic effects of Euphorbia factors L1, L2, L3, L8, and L9 found that Euphorbia factor L9 exhibited the strongest activity against A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), KB (nasopharyngeal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, as well as the multidrug-resistant (MDR) KB-VIN cell line.[1] In contrast, Euphorbia factor L2 showed selectivity for the KB-VIN cell line.[1] Notably, Euphorbia factor L1 and a tetraol derivative of this compound were reported to be inactive in this particular study.[1]

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and its analogs against various cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineIC50 (µM)Reference
This compound RAW264.730.3Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus (2024)
Euphorbia factor L2bU9370.87 ± 0.32Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris (2021)
Euphorbia factor L3A54934.04 ± 3.99Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway (2011)
MCF-745.28 ± 2.56Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway (2011)
LoVo41.67 ± 3.02Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway (2011)
Euphorbia factor L9Not specifiedStrongest activityPharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources (2022)
Euphorbia factor L28786-09.43Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris (2018)
HepG213.22Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris (2018)

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of a compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.

Immunofluorescence Staining for Cytoskeleton Visualization

This protocol allows for the visualization of the effects of a compound on the cellular cytoskeleton, specifically actin filaments and microtubules.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the test compound at the desired concentration and for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. For microtubule visualization, fixation with ice-cold methanol (B129727) at -20°C for 5-10 minutes is often recommended.[2]

  • Permeabilization: If using PFA fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (for microtubules) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody and Phalloidin (B8060827) Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (for F-actin) in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the stained cells using a fluorescence or confocal microscope.

Signaling Pathways and Mechanisms of Action

Lathyrane diterpenoids from Euphorbia species have been shown to exert their biological effects through various signaling pathways. While the specific pathways for this compound are still under investigation, studies on related compounds provide a likely framework for its mechanism of action.

Mitochondrial Apoptosis Pathway

Several lathyrane diterpenoids, including Euphorbia factors L1, L2, and L3, have been reported to induce apoptosis in cancer cells via the mitochondrial pathway.[1] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Lathyrane_Diterpenoids Lathyrane Diterpenoids (e.g., this compound) Bax Bax Lathyrane_Diterpenoids->Bax Bcl2 Bcl-2 Lathyrane_Diterpenoids->Bcl2 | Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax | Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by lathyrane diterpenoids.

Anti-inflammatory Signaling Pathway

Euphorbia factor L3 has been shown to exert anti-inflammatory effects by targeting Rac family small GTPase 1 (Rac1), which in turn suppresses the nuclear factor kappa-B (NF-κB) signaling pathway.[3][4] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. Other diterpenoids from Euphorbia species have also been shown to inhibit the NF-κB pathway.[5]

Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Rac1 Rac1 Inflammatory_Stimuli->Rac1 Euphorbia_Factors Euphorbia Factors (e.g., Euphorbia factor L3) Euphorbia_Factors->Rac1 | NF_kB_Activation NF-κB Activation Rac1->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by Euphorbia factors.

Experimental Workflow for Cytoskeleton Disruption Analysis

The following workflow outlines the key steps in assessing the impact of this compound on the cellular cytoskeleton.

Cytoskeleton_Workflow Cell_Culture 1. Cell Culture (on coverslips) Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Fixation 3. Fixation (PFA or Methanol) Compound_Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (BSA) Permeabilization->Blocking Antibody_Staining 6. Primary & Secondary Antibody Staining (α-tubulin) Blocking->Antibody_Staining Actin_Staining 7. F-actin Staining (Phalloidin) Antibody_Staining->Actin_Staining Imaging 8. Fluorescence Microscopy Actin_Staining->Imaging Analysis 9. Image Analysis (Morphology & Intensity) Imaging->Analysis

Caption: Experimental workflow for cytoskeleton disruption analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.